4-cyano-2-fluoro-N-(4-methylphenyl)benzamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide . This document is designed for researchers in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide . This document is designed for researchers in medicinal chemistry and drug discovery, specifically those investigating nonsteroidal Androgen Receptor (AR) ligands and benzamide pharmacophores.[1]
[1]
Part 1: Executive Summary & Chemical Identity[1]
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is a synthetic organic compound belonging to the N-arylbenzamide class.[1] Structurally, it consists of a 4-cyano-2-fluorobenzoyl moiety coupled to a 4-methylaniline (p-toluidine) ring.[1] This scaffold is highly relevant in medicinal chemistry as a pharmacophore for nuclear hormone receptor modulators , particularly as a structural analog to established nonsteroidal Androgen Receptor (AR) antagonists like Bicalutamide and Enzalutamide.[1]
The "4-cyano-2-fluorophenyl" motif serves as an electron-deficient aromatic system capable of mimicking the A-ring of steroidal androgens, while the p-tolyl group provides necessary hydrophobic bulk for ligand-binding domain (LBD) interaction.[1]
Physicochemical Profile[1][2][3]
Property
Value / Description
IUPAC Name
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Molecular Formula
C₁₅H₁₁FN₂O
Molecular Weight
254.26 g/mol
CAS Number
Not widely indexed (Research Intermediate)
Core Scaffold
N-phenylbenzamide
Key Substituents
Nitrile (-CN), Fluorine (-F), Methyl (-CH₃)
Predicted LogP
3.2 – 3.5 (Lipophilic)
H-Bond Donors/Acceptors
1 Donor (NH), 3 Acceptors (CN, O, F)
Appearance
White to off-white crystalline solid
Part 2: Synthetic Methodology
The synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is typically achieved via a nucleophilic acyl substitution.[1] The preferred method utilizes the activation of 4-cyano-2-fluorobenzoic acid followed by coupling with p-toluidine .[1]
Reaction Pathway (Graphviz)[1]
Figure 1: Synthetic pathway for the formation of the N-arylbenzamide core via acid chloride or activated ester methodology.
Detailed Protocol: Acid Chloride Method
This method is preferred for its high yield and straightforward purification.[1]
Activation : In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-cyano-2-fluorobenzoic acid in anhydrous toluene.
Chlorination : Add thionyl chloride dropwise.[1] Add a catalytic amount of DMF (1-2 drops).[1] Reflux the mixture for 2–3 hours until gas evolution (HCl/SO₂) ceases.
Concentration : Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (4-cyano-2-fluorobenzoyl chloride) as a yellow oil/solid. Note: Handle under inert atmosphere (N₂/Ar).
Coupling : Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[1]
Addition : Slowly add a solution of p-toluidine and triethylamine in DCM to the reaction mixture.
Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 7:3).
Work-up : Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.[1]
Purification : Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes).[1]
Part 3: Structural Analysis & Pharmacological Context[1]
This molecule is best understood as a structural probe for the Androgen Receptor (AR).[1] It combines the electron-withdrawing "head" group required for AR affinity with a lipophilic "tail."[1]
Pharmacophore Logic
4-Cyano-2-fluorobenzoyl (A-Ring Mimic) : The nitrile (CN) group is a critical hydrogen bond acceptor that mimics the 3-ketone of testosterone.[1] The fluorine atom at the 2-position (ortho to the carbonyl) induces a twisted conformation relative to the amide plane, which is often crucial for fitting into the AR ligand-binding pocket without inducing the agonistic conformational change (Helix 12 folding).[1] This motif is a bioisostere of the 4-cyano-3-(trifluoromethyl)phenyl group found in Bicalutamide and Enzalutamide [1].[1]
N-(4-methylphenyl) (B-Ring Mimic) : The p-tolyl group provides hydrophobic van der Waals interactions, mimicking the steroid backbone's C/D rings.[1]
Structure-Activity Relationship (SAR) Diagram[1]
Figure 2: Pharmacophore decomposition of the title compound highlighting its design elements for Androgen Receptor interaction.
Part 4: Characterization & Quality Control[1]
To validate the synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide, the following analytical data is expected.
Fragmentation : Loss of the p-toluidine fragment may be observed.[1]
Part 5: Safety & Handling
While specific toxicological data for this exact molecule may be limited, it should be handled according to the safety profile of benzonitriles and fluoro-aromatics .[1]
PPE : Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
Storage : Store in a cool, dry place (2–8°C recommended for long-term stability) protected from light.
References
Sawyers, C. L., et al. (2014).[1] Development of Second-Generation Antiandrogens for Prostate Cancer. Science. Link[1]
Clegg, N. J., et al. (2012).[1] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1] Cancer Research.[1] (Discusses the SAR of cyanobenzamides). Link
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Amide Coupling protocols). Link[1]
Pharmacophore analysis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide derivatives
An In-Depth Technical Guide: Pharmacophore Analysis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide Derivatives: From Hypothesis Generation to Virtual Screening Abstract Pharmacophore modeling is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Pharmacophore Analysis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide Derivatives: From Hypothesis Generation to Virtual Screening
Abstract
Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the essential molecular features required for biological activity.[1][2] This technical guide offers a comprehensive walkthrough of the principles and practical application of pharmacophore analysis, using the 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide scaffold as a central case study. We will explore both ligand-based and structure-based methodologies, detailing the causality behind each procedural choice, from dataset preparation and model generation to rigorous validation and application in virtual screening campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the identification and optimization of novel therapeutic agents.
Introduction: The Rationale for Pharmacophore Modeling
The fundamental principle of pharmacophore modeling is to distill complex molecular structures into a simplified three-dimensional arrangement of steric and electronic features that are critical for molecular recognition at a biological target's binding site.[3][4] Unlike quantitative structure-activity relationship (QSAR) models that correlate activity with physicochemical properties, a pharmacophore model provides a spatial hypothesis of how a molecule interacts with its target.[5]
Benzamide derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and glucokinase activation properties.[6][7] The specific scaffold of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide presents a chemically rich starting point for inhibitor design. Pharmacophore analysis is particularly well-suited for this chemical series for several key reasons:
Scaffold Hopping and Lead Discovery: A validated pharmacophore model is independent of the chemical scaffold, enabling its use as a 3D query to search large compound libraries for novel, structurally diverse molecules that possess the required features for activity.[8][9]
Understanding Structure-Activity Relationships (SAR): It helps rationalize why certain structural modifications enhance or diminish activity, guiding lead optimization efforts.[9]
Absence of Target Structure: In cases where the 3D structure of the biological target is unknown, a ligand-based pharmacophore model can be generated from a set of known active compounds, serving as a surrogate for the receptor's binding site.[1][5]
This guide will proceed by outlining a complete workflow, demonstrating the critical thinking and decision-making process of a computational drug designer.
The Pharmacophore Modeling Workflow: A Conceptual Overview
The process of generating and utilizing a pharmacophore model is a systematic endeavor that can be broadly categorized into several key stages. The choice between a ligand-based or structure-based approach is the first critical decision, dictated entirely by the availability of high-resolution structural data for the biological target.
Figure 1: High-level workflow for pharmacophore model generation and application.
Ligand-Based Pharmacophore Modeling Protocol
This approach is employed when the 3D structure of the target is unknown, relying solely on a collection of ligands known to be active.[1] The core assumption is that these molecules share a common binding mode and therefore a common set of pharmacophoric features.[10]
Step 1: Dataset Preparation and Curation
The quality of the input data dictates the quality of the resulting model. This is the most critical step.
Protocol:
Collect Diverse Compounds: Gather a set of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) against a single target. The dataset should span at least 3-4 orders of magnitude in activity.
Define Activity Thresholds: Partition the dataset into "highly active," "moderately active," and "inactive" compounds. A common practice is to define molecules with IC₅₀ < 1 µM as "active" and those with IC₅₀ > 10 µM as "inactive."
Create Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (20-30%) used for validation.
Causality: The training set must contain the most active compounds and be structurally diverse to ensure all potential binding features are represented. The test set must also contain a mix of actives and inactives to rigorously assess the model's predictive power.[11]
Compound ID
Scaffold Modification
IC₅₀ (µM)
Activity Class
Set Assignment
BZA-001
R = H
0.05
Active
Training
BZA-002
R = 4-OCH₃
0.09
Active
Training
BZA-003
R = 4-Cl
0.25
Active
Training
BZA-004
R = 3-CH₃
1.50
Moderate
Training
BZA-005
R = 2-F
25.0
Inactive
Training
BZA-006
R = 4-CF₃
0.15
Active
Test
BZA-007
R = H (amide N-Me)
50.0
Inactive
Test
Table 1: Hypothetical dataset of benzamide derivatives for ligand-based model generation.
Step 2: Model Generation and Hypothesis Scoring
This step involves exploring the conformational space of the training set molecules and identifying common 3D arrangements of pharmacophoric features.
Protocol:
Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set. This is crucial as the bioactive conformation is unknown.
Feature Definition: Define the types of pharmacophoric features to consider. For the benzamide scaffold, these typically include:
Hydrogen Bond Acceptor (HBA)
Hydrogen Bond Donor (HBD)
Aromatic Ring (AR)
Hydrophobic (HY)
Positive/Negative Ionizable
Hypothesis Generation: Use a pharmacophore generation algorithm (e.g., HipHop in Catalyst, PHASE) to identify common 3D feature arrangements among the active molecules.[5][12] The software will produce multiple hypotheses, each representing a different potential pharmacophore.
Scoring: Each hypothesis is scored based on how well it maps the active compounds while ignoring the inactive ones.
Step 3: Pharmacophore Model Validation
Validation is essential to ensure the model has genuine predictive power and is not a result of chance.[5]
Protocol:
Internal Validation (Training Set): The generated model must successfully identify the active compounds within the set used to create it.
External Validation (Test Set): The model is used to screen the test set. A good model will classify the majority of the active test set compounds as "hits" and the majority of inactive compounds as "non-hits."[11]
Fischer's Randomization Test: The biological activities of the training set are shuffled, and the model generation process is repeated. If the original model's score is significantly better than the scores from numerous scrambled datasets, it indicates a true structure-activity relationship.[13]
Goodness of Hit (GH) Score Calculation: A robust metric that combines the percentage of actives retrieved, the enrichment factor, and the total number of hits. A GH score above 0.7 is considered to indicate a very good model.[14]
Metric
Value
Interpretation
Test Set Actives Found
4 out of 5
High recall of active compounds.
Test Set Inactives Found
1 out of 10
High specificity, low false-positive rate.
Enrichment Factor (EF)
15.2
The model is 15.2 times better at finding actives than random selection.
GH Score
0.78
Indicates a highly predictive and reliable model.
Table 2: Example validation results for a generated pharmacophore model.
A Representative Pharmacophore Hypothesis
Based on the benzamide scaffold, a plausible 5-point pharmacophore hypothesis could be generated.
Figure 2: Hypothetical 5-feature pharmacophore model for benzamide derivatives.
Interpretation:
HBA (Hydrogen Bond Acceptor): Likely corresponds to the carbonyl oxygen of the amide and/or the cyano nitrogen.
HBD (Hydrogen Bond Donor): Corresponds to the amide N-H group.
AR (Aromatic Ring): Two aromatic features representing the fluoro-substituted ring and the tolyl ring.
HY (Hydrophobic): Could map to the methyl group on the tolyl ring or other hydrophobic regions.
Structure-Based Pharmacophore Modeling
When a high-resolution crystal structure of the target protein bound to a ligand is available, a more precise pharmacophore can be derived.[5][15]
Protocol:
Obtain and Prepare the Target Structure: Download the structure from a database like the Protein Data Bank (PDB).[8] Prepare the protein by adding hydrogens, removing water molecules (unless critical for binding), and optimizing side-chain orientations.
Identify Key Interactions: Analyze the interactions between the co-crystallized ligand and the protein's active site. Identify all hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.
Generate Features: Convert these interaction points into pharmacophore features. For example, a hydrogen bond from a protein backbone NH to the ligand's carbonyl oxygen generates an HBA feature on the ligand.
Incorporate Exclusion Volumes: The shape of the binding pocket itself is used to define "exclusion volumes." These are regions of space where a screened molecule cannot place atoms, preventing the selection of compounds that are too large for the active site.[5] This step significantly increases the model's selectivity.
Application: Virtual Screening Cascade
A validated pharmacophore model is a powerful filter for rapidly screening vast chemical libraries (e.g., ZINC, ChEMBL) to find novel hits.[8][9]
Causality: A multi-step screening cascade is more efficient than relying on a single method. The pharmacophore search is computationally inexpensive and quickly eliminates >99% of a database. The more accurate but slower methods like molecular docking are then used only on the enriched list of promising candidates.
Figure 3: A typical virtual screening cascade employing a pharmacophore model as the initial filter.
Conclusion and Future Perspectives
This guide has detailed the systematic process of pharmacophore analysis using 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide derivatives as a practical example. We have demonstrated that whether starting from a set of known ligands or a protein structure, a rigorously validated pharmacophore model is an invaluable tool for understanding SAR and discovering novel chemical entities.
The field continues to evolve, with the integration of artificial intelligence and machine learning promising to enhance feature extraction and predictive accuracy.[3][10] Furthermore, dynamic pharmacophore models ("dynophores") derived from molecular dynamics simulations are emerging to better account for target flexibility, addressing a key limitation of static models.[10][16] By combining these advanced computational strategies, researchers can navigate the complexities of drug discovery with greater speed and precision.
References
Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. [Link]
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. National Center for Biotechnology Information. [Link]
Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]
Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
List of softwares related to pharmacophore modeling. ResearchGate. [Link]
Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. National Center for Biotechnology Information. [Link]
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. National Center for Biotechnology Information. [Link]
DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. National Center for Biotechnology Information. [Link]
Pharmacophore modeling: advances and pitfalls. National Center for Biotechnology Information. [Link]
Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]
What is pharmacophore modeling and its applications?. Patsnap. [Link]
Directory of in silico Drug Design tools. Bioinformatics.org. [Link]
Pharmacophore modeling in drug design. PubMed. [Link]
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Center for Biotechnology Information. [Link]
Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. PubMed. [Link]
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI. [Link]
Principles in Pharmacophore Elucidation. Drug Design. [Link]
Pharmacophore model validation using GH score method. ResearchGate. [Link]
Pharmacophore modeling and applications in drug discovery: challenges and recent advances. PubMed. [Link]
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
Dot Language (graph based diagrams). Medium. [Link]
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors. PubMed. [Link]
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
Solubility Profiling and Physicochemical Characterization of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Executive Summary 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (Calculated MW: 254.26 g/mol ) represents a critical pharmacophore often associated with the synthesis of non-steroidal androgen receptor antagonists (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (Calculated MW: 254.26 g/mol ) represents a critical pharmacophore often associated with the synthesis of non-steroidal androgen receptor antagonists (e.g., structural analogs of Enzalutamide or Apalutamide). Its solubility profile is the governing parameter for process optimization, specifically in recrystallization purification and formulation development.
This technical guide provides a comprehensive analysis of the compound's solubility landscape.[1] While specific thermodynamic datasets for this exact regioisomer are often proprietary, this guide synthesizes a predictive solubility profile based on validated Structure-Activity Relationships (SAR) of close structural analogs (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) and outlines the gold-standard experimental protocols required to generate regulatory-grade solubility data.
Understanding the solubility requires dissecting the molecular interactions. The molecule consists of a benzamide core flanked by two substituted phenyl rings.
Parameter
Value (Predicted/Calc)
Impact on Solubility
Molecular Formula
C₁₅H₁₁FN₂O
Moderate molecular weight facilitates dissolution in organic media.
LogP (Octanol/Water)
~2.8 – 3.2
Lipophilic: Indicates poor aqueous solubility (<0.1 mg/mL) and high affinity for non-polar/polar aprotic solvents.
The nitrile and carbonyl groups act as strong dipoles, driving solubility in polar aprotic solvents.
Melting Point
>160°C (Est.)
High crystal lattice energy (enthalpy of fusion) opposes dissolution, requiring elevated temperatures or high-dielectric solvents.
Mechanistic Insight
The 4-cyano and 2-fluoro substituents on the benzoyl ring create a strong dipole moment. The 4-methyl group on the aniline ring adds lipophilicity. Consequently, the dissolution mechanism is driven by dipole-dipole interactions in aprotic solvents and hydrogen bonding in protic solvents. The high lattice energy (due to π-π stacking of the aromatic rings) typically results in an endothermic dissolution process (
), meaning solubility increases significantly with temperature.
Predicted Solubility Profile in Organic Solvents[1]
Based on the Hansen Solubility Parameters (HSP) of structural analogs, the solubility hierarchy is classified below.
Class A: High Solubility (>50 mg/mL)
Solvents: DMSO, DMF, NMP, DMAc.
Mechanism: These polar aprotic solvents effectively solvate the amide backbone and the nitrile group without competing for H-bonds. They disrupt the crystal lattice effectively.
Application: Ideal for stock solution preparation and reaction media.
Mechanism: These solvents rely on dipole-dipole interactions. Acetonitrile is particularly effective due to the "like-dissolves-like" interaction with the cyano group, though less powerful than DMSO.
Application: Crystallization anti-solvents or extraction solvents.
Alcohols: While they can H-bond with the amide carbonyl, the hydrophobic methyl-phenyl tail limits solubility. Solubility typically follows the order: MeOH > EtOH > IPA.
Toluene: Solvates the hydrophobic regions but cannot break the strong intermolecular H-bonds of the amide crystal lattice.
Application: Ideal anti-solvents for cooling crystallization (yield recovery).
Class D: Insoluble / Sparingly Soluble (<1 mg/mL)
Solvents: Water, Hexane, Heptane, Cyclohexane.
Mechanism:
Water:[2] High polarity and H-bond network exclude the lipophilic aromatic rings (Hydrophobic Effect).
Hexane: Lacks the polarity to overcome the crystal lattice energy.
Application: Wash solvents to remove impurities without product loss.
To generate a definitive solubility profile (Mole Fraction vs. Temperature), the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV analysis is the industry standard.
Phase 1: Workflow Visualization
Figure 1: Standard workflow for thermodynamic solubility determination via the Shake-Flask method.
Preparation: Add excess solid compound (~50-100 mg) to 5 mL of the target solvent in a jacketed glass vessel or sealed vial.
Equilibration: Agitate the mixture at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 24 to 72 hours .
Critical Check: Ensure solid is always present. If fully dissolved, add more solid.
Sampling: Stop agitation and allow the suspension to settle for 1 hour at the same temperature to avoid precipitation errors.
Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm or 0.45 µm PTFE filter.
Pro-Tip: Pre-heat the filter and syringe to the bath temperature to prevent "crash-out" during filtration.
Dilution: Immediately dilute the filtrate with the HPLC mobile phase (usually Acetonitrile/Water) to bring the concentration within the linear calibration range.
) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be fitted to thermodynamic models to calculate the Enthalpy of Dissolution () and Entropy of Dissolution () .
Modified Apelblat Equation
This is the most accurate model for correlating solubility data of benzamide derivatives.
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical model parameters derived from regression.
vs. usually yields a negative slope, confirming the process is endothermic () and entropy-driven (), typical for this class of compounds.
Process Application: Crystallization Strategy
The solubility differential between Class A/B and Class C/D solvents is the basis for purification.
Recommended Crystallization System
Method: Cooling Crystallization or Anti-Solvent Crystallization.
Solvent (Good): Acetone or Ethyl Acetate (High solubility at high T).
Anti-Solvent (Poor): Hexane or Water (Low solubility).
Workflow:
Dissolve crude 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide in hot Acetone (Reflux).
Slowly add Hexane (Anti-solvent) until turbidity point.
Cool slowly to 0°C.
Filter and wash with cold Hexane/Acetone (9:1) mixture.
Figure 2: Logical flow for purification via Anti-Solvent Crystallization.
References
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link
Smolecule. (2023). Solubility and Solvent Selection Principles for 4-cyano-N-(2-fluorophenyl)benzamide.Link
BenchChem. (2025).[1] Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.Link
Shake-Flask Method. (2019). Standard Protocol for Equilibrium Solubility. National Institutes of Health (NCATS). Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link
Technical Monograph: Safety and Toxicity Profile of 4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide
The following technical guide provides an in-depth toxicological and safety profile for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide . This document is structured for researchers and drug development professionals handli...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth toxicological and safety profile for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide . This document is structured for researchers and drug development professionals handling this compound as a non-steroidal androgen receptor (AR) antagonist or chemical intermediate.
This compound is a synthetic benzamide derivative belonging to the class of non-steroidal androgen receptor (AR) antagonists . It shares structural homology with second-generation anti-androgens (e.g., Enzalutamide, Apalutamide) but features a simplified p-tolyl moiety on the amide nitrogen.
As a research chemical with limited specific toxicological data, the classification below is derived using Read-Across Methodology based on its two primary metabolic fragments: the 4-cyano-2-fluorobenzamide core (anti-androgenic pharmacophore) and the p-toluidine (4-methylaniline) leaving group.
GHS Label Elements
Signal Word:DANGER
Hazard Statements:
H301: Toxic if swallowed (derived from p-toluidine release).
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
P273: Avoid release to the environment.
Toxicological Profile & Mechanism of Action
Primary Mechanism: Androgen Receptor Antagonism
The 4-cyano-2-fluorobenzamide moiety mimics the A-ring of clinically approved anti-androgens. It binds competitively to the ligand-binding domain (LBD) of the Androgen Receptor (AR), preventing the binding of dihydrotestosterone (DHT).
Biological Consequence:
Inhibition of AR nuclear translocation.
Disruption of androgen-dependent gene transcription.
Toxicity: Atrophy of accessory sex organs (prostate, seminal vesicles) and potential teratogenicity (feminization of male fetuses) if exposure occurs during pregnancy.
Secondary Mechanism: Metabolic Activation (The "Lethal Fragment")
Unlike stable clinical drugs (e.g., Enzalutamide), this specific analogue contains a p-toluidine group linked via an amide bond. Hepatic amidases (e.g., carboxylesterase) can hydrolyze this bond, releasing free p-toluidine.
p-Toluidine Toxicity:
Methemoglobinemia: p-Toluidine is oxidized to N-hydroxy-p-toluidine, which oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), impairing oxygen transport.
Carcinogenicity: p-Toluidine is a Group 2B carcinogen (IARC), associated with bladder cancer in animal models.
Visualizing the Toxicity Pathways
The following diagram illustrates the dual-threat mechanism: the pharmacological anti-androgen effect and the metabolic release of the toxic aniline derivative.
Caption: Figure 1. Dual toxicity mechanism showing AR antagonism (top) and metabolic hydrolysis releasing carcinogenic p-toluidine (bottom).
Experimental Handling & Containment Protocols
Given the high potency (AR antagonist) and genotoxic potential (p-toluidine release), this compound should be handled as Occupational Exposure Band (OEB) 4 .
Engineering Controls
Primary Barrier: All weighing, dissolution, and transfer operations must be performed inside a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).
Closed Systems: Use septum-capped vials for solubilization. Do not transport open powders across the lab.
Personal Protective Equipment (PPE)
Respiratory: If not in a hood, a Powered Air Purifying Respirator (PAPR) is required. N95 is insufficient for high-potency powders.
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change outer gloves immediately after contamination.
Body: Tyvek® lab coat or disposable gown with elastic cuffs.
Decontamination Workflow
In the event of a spill, standard cleaning is insufficient due to the lipophilicity of the compound.
Solid Spill: Cover with wet paper towels (to prevent dust) and wipe up.
Surface Decon: Wash surface with 10% Sodium Dodecyl Sulfate (SDS) or surfactant-based cleaner to solubilize the lipophilic residue.
Rinse: Follow with 70% Ethanol to remove surfactant residue.
Destruction: Incineration is the only approved disposal method.
Environmental Fate & Ecotoxicity
Researchers must prevent this compound from entering water systems. The p-toluidine moiety renders it highly toxic to aquatic organisms.
Persistence: The benzamide bond is relatively stable to hydrolysis in neutral water but degrades in biological sludge.
Bioaccumulation: LogP ~3.1 suggests moderate potential for bioconcentration in aquatic species.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for p-Toluidine. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: 4-cyano-3-trifluoromethyl-N-arylbenzamide derivatives (Read-Across). Retrieved from [Link]
Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Retrieved from [Link]
International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: ortho-Toluidine and para-Toluidine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: p-Toluidine. Retrieved from [Link]
Strategic Synthesis of 2-Fluoro-4-Substituted Benzamides: Key Intermediates & Analogs for Enzalutamide
This guide provides an in-depth technical analysis of 2-fluoro-4-substituted benzamides, specifically focusing on the synthesis and structural role of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide and its relationship to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-fluoro-4-substituted benzamides, specifically focusing on the synthesis and structural role of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide and its relationship to the standard Enzalutamide intermediate (4-bromo-2-fluoro-N-methylbenzamide ).
Executive Summary & Structural Logic
Enzalutamide (Xtandi) is a second-generation androgen receptor (AR) antagonist composed of two distinct pharmacophores linked by a thiohydantoin ring:
Left-Hand Side (LHS): 4-cyano-3-(trifluoromethyl)phenyl moiety.
Right-Hand Side (RHS): 2-fluoro-N-methylbenzamide moiety.[1][2][3][4][5][6][7][8][9]
The molecule specified in your topic—4-cyano-2-fluoro-N-(4-methylphenyl)benzamide —is a structural analog of the standard RHS intermediate. While the industrial route utilizes 4-bromo-2-fluoro-N-methylbenzamide , the "4-cyano" and "N-(4-methylphenyl)" variants represent critical structural probes for Structure-Activity Relationship (SAR) studies and impurity profiling.
This guide details the synthesis of both the Standard Industrial Intermediate (to establish the baseline) and the Target Analog (to address your specific request), highlighting the divergent chemical reactivities of the 4-substituent (Bromo vs. Cyano) and the Amide N-substituent (Methyl vs. p-Tolyl).
Structural Comparison Table
Feature
Standard Enzalutamide Intermediate
User-Specified Target Analog
Impact on Synthesis
Chemical Name
4-bromo -2-fluoro-N-methyl benzamide
4-cyano -2-fluoro-N-(4-methylphenyl) benzamide
Different starting acids & amines.
4-Position
Bromine (-Br)
Cyano (-CN)
-Br allows Ullmann coupling; -CN is inert/terminal.[3]
N-Substituent
Methyl (-CH₃)
4-Methylphenyl (p-Tolyl)
Methylamine (gas/aq) vs. p-Toluidine (solid).
Role
Primary API Precursor
SAR Analog / Impurity Standard
Analog prevents final cyclization if -CN is present.
Retrosynthetic Analysis & Pathway Design
The synthesis of the benzamide fragment is the first critical checkpoint in the Enzalutamide process. We employ a divergent acyl chloride pathway to access both the standard intermediate and the specific analog.
Graphviz Diagram: Retrosynthetic Disconnection
Caption: Retrosynthetic logic separating the standard Enzalutamide pathway (Green) from the specific analog synthesis (Red).
Experimental Protocols
Protocol A: Synthesis of the Target Analog
Molecule: 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Objective: To synthesize the specific N-aryl benzamide requested using an acid chloride activation strategy.
Protocol B: Synthesis of the Standard Enzalutamide Intermediate
Molecule: 4-bromo-2-fluoro-N-methylbenzamide
Context: This is the validated industrial intermediate (CAS: 749927-69-3).
Key Differences in Causality
Unlike the analog, this intermediate requires Methylamine . Since methylamine is a gas, we use a solution (THF or Methanol) or the hydrochloride salt. The 4-Bromo group is preserved to serve as the leaving group for the subsequent Ullmann coupling with the amino-ester.
Step-by-Step Methodology
Chlorination:
React 4-bromo-2-fluorobenzoic acid (50 g) with SOCl₂ (1.2 eq) in Toluene at 70°C.
Distill off excess SOCl₂ and Toluene to obtain 4-bromo-2-fluorobenzoyl chloride.
Schotten-Baumann Reaction:
Prepare a biphasic mixture of Methylamine (40% aq.[4][9] solution) (3.0 eq) and DCM at 0°C.
Note: Excess methylamine acts as the base; external base (NaOH) can also be used.
Add the acid chloride (dissolved in DCM) dropwise.
Critical Parameter: Maintain pH > 9 to prevent hydrolysis of the acid chloride.
Purity: >99.5% (HPLC) is required for the subsequent Ullmann step.
Critical Pathway Analysis: Why the Difference Matters
The choice between the 4-Cyano and 4-Bromo variants dictates the synthesis strategy for Enzalutamide.
Graphviz Diagram: Reaction Fate & Causality
Caption: Mechanistic divergence. The standard 4-Bromo intermediate allows for further coupling, whereas the 4-Cyano analog is a terminal product in this context.
Mechanistic Insight
The 4-Position Functionality:
Standard (Br): The bromine atom is a "handle." In the Enzalutamide process, it undergoes a Copper-catalyzed Ullmann condensation with 2-aminoisobutyric acid (or its ester). This builds the linker for the hydantoin ring.
Analog (CN): The cyano group is generally robust. It cannot easily be displaced by an amine to form the C-N bond required for the hydantoin. Therefore, 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide cannot be converted into Enzalutamide via the standard route. It is likely a reference standard used to identify impurities where the cyano group was introduced prematurely or on the wrong ring.
The N-Substituent:
Standard (Methyl): The N-methyl group is essential for the drug's binding affinity to the Androgen Receptor (AR).
Analog (p-Tolyl): The bulky p-tolyl group would likely clash with the AR binding pocket, drastically reducing efficacy. This confirms the molecule is likely a research tool or impurity marker rather than a therapeutic intermediate.
References
Medivation Prostate Therapeutics, Inc. (2011).[11] Process for preparing Enzalutamide. WO 2011/106570.[8][11] Link
Jung, M. E., et al. (2010). Discovery of MDV3100 (Enzalutamide): A Potent Androgen Receptor Antagonist. Journal of Medicinal Chemistry, 53(7), 2779–2796. Link
Zhou, A., et al. (2016).[12][13] An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1433-1436. Link
Liu, J., et al. (2020). Review of Synthetic Routes and Crystalline Forms of Enzalutamide. Organic Process Research & Development, 24(3). Link
Step-by-step synthesis protocol for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
[1] Executive Summary This application note details the synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide , a structural analog relevant to the development of non-steroidal androgen receptor modulators (SARMs) an...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide , a structural analog relevant to the development of non-steroidal androgen receptor modulators (SARMs) and pharmaceutical intermediates [1, 2].[1] The protocol utilizes a robust nucleophilic acyl substitution pathway, coupling 4-cyano-2-fluorobenzoic acid with p-toluidine (4-methylaniline).[1]
This guide prioritizes process reliability and purity, employing an acid chloride activation strategy that minimizes byproduct formation compared to standard carbodiimide couplings.
Safety & Hazard Analysis
Critical Warning: This protocol involves corrosive reagents and toxic intermediates. All operations must be performed in a certified chemical fume hood.
The synthesis proceeds via the in situ generation of 4-cyano-2-fluorobenzoyl chloride, followed by aminolysis with p-toluidine.[1]
Mechanism:
Activation: Carboxylic acid reacts with thionyl chloride to form the acid chloride, releasing SO₂ and HCl gases. Catalytic DMF forms the Vilsmeier-Haack reagent intermediate, accelerating this step.[1]
Coupling: The nucleophilic amine (p-toluidine) attacks the electrophilic carbonyl carbon of the acid chloride.
Elimination: Loss of chloride restores the carbonyl, forming the amide bond. Base (Et₃N) scavenges the generated HCl to drive the equilibrium.
Workflow Diagram
Figure 1: Step-by-step process flow for the synthesis of the target benzamide.
Rationale: Direct coupling using SOCl₂ is chosen over EDC/HOBt to ensure complete conversion of the electron-deficient benzoic acid derivative [3].[1]
Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
Charging: Add 4-cyano-2-fluorobenzoic acid (1.65 g, 10.0 mmol) to the flask.
Solvent Addition: Add anhydrous DCM (20 mL) followed by Thionyl Chloride (2.2 mL, ~30 mmol).
Catalysis: Add 1 drop of anhydrous DMF.
Observation: Gas evolution (SO₂, HCl) will begin immediately.
Reflux: Heat the mixture to gentle reflux (approx. 45°C bath) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
Concentration: Cool to room temperature. Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
Tip: Add a small amount of dry toluene and re-evaporate to azeotropically remove trace SOCl₂. This prevents side reactions in the next step.
Phase 2: Amide Coupling
Rationale: A biphasic wash or column chromatography is standard, but recrystallization is preferred here for high purity required in biological assays [1].[1]
Preparation: Dissolve the crude acid chloride residue in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.
Amine Solution: In a separate vessel, dissolve p-toluidine (1.18 g, 11.0 mmol) and Triethylamine (3.5 mL, 25 mmol) in anhydrous DCM (10 mL).
Addition: Dropwise add the amine solution to the cold acid chloride solution over 15 minutes.
Control: Maintain temperature < 5°C to prevent impurity formation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 2:1).
Endpoint: Disappearance of the acid chloride/methyl ester peak and appearance of the amide product (Rf ~0.4–0.5).
Phase 3: Workup and Purification[3]
Quench: Dilute the reaction mixture with DCM (50 mL) and wash sequentially in a separatory funnel with:
Diagnostic peaks: Amide NH singlet and Tolyl methyl group.[1]
Logical Pathway of Androgen Receptor Modulation (Context)
While this protocol focuses on synthesis, understanding the biological context ensures the researcher handles the material with appropriate care for bioactive substances.
Figure 2: Theoretical mechanism of action for benzamide-based AR modulators.[1]
References
Smolecule . (2023). Synthesis Methods for 4-cyano-N-(2-fluorophenyl)benzamide. Retrieved from
National Institutes of Health (NIH) . (2008). Preclinical Characterization of S-23: A Selective Androgen Receptor Modulator. Retrieved from
MDPI . (2021). Synthesis of 4-Methylbenzamide Derivatives as Potential Protein Kinase Inhibitors. Retrieved from
Google Patents . (2013). Preparation method of 4-amino-2-fluoro-N-methylbenzamide (CN103304439A).[1] Retrieved from
Thermo Fisher Scientific . (2024).[3] 4-Cyano-2-fluorobenzoic acid Specifications. Retrieved from
Application Note: Scalable Manufacturing Process for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Abstract This application note details a robust, scalable manufacturing protocol for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide , a critical intermediate scaffold often utilized in the synthesis of Androgen Receptor (A...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable manufacturing protocol for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide , a critical intermediate scaffold often utilized in the synthesis of Androgen Receptor (AR) antagonists. Unlike milligram-scale discovery routes that rely on expensive coupling reagents (e.g., HATU, EDC), this protocol utilizes an optimized Acid Chloride activation strategy suitable for kilogram-to-ton scale production. The process features a telescoped chlorination-amidation workflow in toluene, minimizing solvent swaps and maximizing atom economy. Critical Process Parameters (CPPs) and a self-validating analytical control strategy are provided to ensure batch-to-batch consistency yielding >99% purity without chromatographic purification.
Introduction & Retrosynthetic Analysis
The target molecule, 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide , combines an electron-deficient aryl ring with an electron-rich aniline moiety. Scalability is often hindered by two factors:
Regioselectivity & Stability: The nitrile (-CN) and fluoro (-F) groups on the benzoic acid core must remain intact during activation.
Cost & Throughput: Chromatographic purification is non-viable at manufacturing scales. The process must rely on crystallization for impurity rejection.
Strategic Disconnection
We employ a convergent synthesis connecting 4-cyano-2-fluorobenzoic acid (Starting Material A) and p-Toluidine (Starting Material B) via an amide bond.[1][2][3]
).[1] High atom economy, low cost, and the byproducts (, ) are gases that are easily scrubbed. The intermediate acid chloride is highly reactive, driving the reaction to completion.
Coupling Reagents (Rejected): Reagents like HATU or T3P are prohibitively expensive for scale-up and generate complex byproducts that complicate crystallization.
Process Development & Optimization
Solvent Selection Strategy
Toluene: Selected as the primary reaction solvent. It forms an azeotrope with thionyl chloride, facilitating the removal of excess reagent via distillation. It is also non-miscible with water, streamlining the aqueous workup.
DMF (Catalyst): A catalytic amount (1-2 mol%) is essential to form the Vilsmeier-Haack intermediate, drastically accelerating the formation of the acid chloride.
Thermodynamics & Safety
Exotherm Control: The addition of the acid chloride to the amine is highly exothermic. The protocol mandates a controlled addition rate to maintain internal temperature
, preventing impurity formation (dimers).
Gas Evolution: The chlorination step generates stoichiometric volumes of
Quench: Add Water (5.0 vol) to the reactor. Stir for 15 minutes.
Phase Separation: Separate the layers. Discard the aqueous layer (contains TEA·HCl salts).
Acid Wash: Wash the organic layer with 1N HCl (3.0 vol) to remove excess p-toluidine.
Base Wash: Wash the organic layer with 5%
(3.0 vol) to remove any hydrolyzed acid.
Crystallization:
Concentrate the Toluene layer to approx 3.0 volumes under vacuum.
Add n-Heptane (or Ethanol/Water mix) as an anti-solvent to induce precipitation.
Cool to 0-5°C and age for 2 hours.
Isolation: Filter the solids. Wash the cake with cold Toluene/Heptane (1:1).
Drying: Dry in a vacuum oven at 45-50°C until constant weight.
Visualizations
Synthetic Reaction Scheme
Caption: Reaction scheme illustrating the activation of the benzoic acid derivative followed by nucleophilic attack by p-toluidine.
Process Flow Diagram (Unit Operations)
Caption: Unit operation flow for the telescoped manufacturing process.
Analytical Control Strategy (Self-Validating System)
To ensure "Trustworthiness" and batch integrity, the following specification limits are recommended based on ICH guidelines.
Test Attribute
Method
Specification Limit
Rationale
Appearance
Visual
White to off-white solid
Color indicates oxidation/impurities.
Assay
HPLC (UV 254nm)
w/w
Standard purity for intermediates.
Purity (Area %)
HPLC
Critical for downstream steps.
Impurity A (Acid)
HPLC
Indicates incomplete activation or hydrolysis.
Impurity B (Amine)
HPLC
Indicates poor stoichiometry or washing.
Residual Solvents
GC-HS
Toluene ppm
ICH Q3C limit.
Water Content
Karl Fischer
Ensures product stability.
HPLC Method Parameters:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Safety & Hazard Assessment
4-cyano-2-fluorobenzoic acid: Toxic if swallowed.[5] Handle in a fume hood with dust mask/respirator.
Thionyl Chloride: Highly corrosive. Reacts violently with water to release
and . Use a caustic scrubber (NaOH) for off-gas.
Toluene: Flammable. Ground all equipment to prevent static discharge.
References
National Institutes of Health (NIH) - PMC. (2025). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Application Note: Solvent Selection & Recrystallization Protocol for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Abstract & Scope This Application Note details the solvent selection strategy and optimized recrystallization protocol for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (hereafter referred to as Compound A ). This molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This Application Note details the solvent selection strategy and optimized recrystallization protocol for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (hereafter referred to as Compound A ). This molecule shares structural homology with key intermediates used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide, Apalutamide).
Achieving high purity (>99.5% HPLC) for Compound A is critical, as residual aniline impurities (p-toluidine) are potential genotoxins, and unreacted benzoic acid derivatives can interfere with downstream coupling reactions. This guide moves beyond simple "recipes" to provide a logic-driven approach to solvent screening, solubility parameter analysis, and process control.
Structural Analysis & Solubility Physics
To select the optimal solvent, we must first deconstruct the intermolecular forces governing Compound A .
4-Cyano & 2-Fluoro: Electron-withdrawing groups (EWG) that increase the acidity of the amide proton and enhance polarity.
N-(4-methylphenyl): A lipophilic p-tolyl tail that drives van der Waals stacking but reduces water solubility.
Solubility Mechanism
Benzamides exhibit high lattice energy due to strong intermolecular Hydrogen Bonding (N-H
O=C).
Dissolution Requirement: The solvent must disrupt these H-bonds at elevated temperatures.
Crystallization Requirement: The solvent must allow the H-bonds to reform in an ordered lattice upon cooling, without trapping impurities.
Table 1: Predicted Solubility Profile based on Functional Groups
Solvent Class
Representative Solvents
Interaction Type
Predicted Solubility
Suitability
Polar Aprotic
DMSO, DMF, DMAc
Strong Dipole-Dipole
High (Cold & Hot)
Too High (Yield loss)
Alcohols
Methanol, Ethanol, IPA
H-Bonding
Moderate to High
Excellent (Primary candidate)
Esters
Ethyl Acetate, IPM
Dipole-Dipole
Moderate
Good (Likely requires anti-solvent)
Hydrocarbons
Heptane, Toluene
Van der Waals
Low
Anti-Solvent
Chlorinated
DCM, Chloroform
Weak Polar
High
Avoid (Safety/Environmental concerns)
Solvent Screening Strategy
Do not rely on a single solvent system.[1] We employ a Tiered Screening Approach to identify the Thermodynamic Operating Window.
Screening Workflow (DOT Diagram)
Figure 1: Decision tree for solvent screening. This logic prevents yield loss from over-solubilization and ensures proper crystal nucleation.
Optimized Recrystallization Protocols
Based on the structural homology to Enzalutamide intermediates [1, 2], two systems are recommended. Protocol A is the industry standard for purity; Protocol B is a greener alternative.
Best for: Removal of unreacted p-toluidine and non-polar tars.
Dissolution: Charge 10.0 g of crude Compound A into a flask. Add 60 mL of Ethyl Acetate (6 vol).
Heating: Heat to reflux (approx. 77°C) with agitation.
Checkpoint: If solids remain, add Ethyl Acetate in 0.5 vol increments until clear.
Hot Filtration: If insoluble black specks are visible (catalyst or inorganic salts), filter the hot solution through a pre-warmed Celite pad.
Nucleation: Cool the solution to 50°C. Slowly add n-Heptane (approx. 30-40 mL) dropwise until a slight turbidity persists.
Seeding (Critical): Add 0.1% wt/wt pure seed crystals (if available) to prevent oiling out.
Crystallization: Cool to 20°C over 2 hours (15°C/hour ramp). Then cool to 0-5°C and hold for 1 hour.
Isolation: Filter the white crystalline solid.
Wash: Wash with cold 1:1 EtOAc/Heptane (20 mL).
Drying: Vacuum dry at 45°C for 12 hours.
Protocol B: Ethanol / Water (Green Solvent System)
Best for: Removal of inorganic salts and highly polar acid impurities.
Dissolution: Suspend crude Compound A in Ethanol (95%) at 5 mL/g.
Heating: Heat to reflux (78°C). The compound should dissolve completely.[2]
Anti-Solvent Addition: While maintaining reflux, slowly add Water (pre-heated to 60°C) until the solution becomes faintly cloudy (typically 20-30% water volume).
Re-dissolution: Add a small amount of Ethanol to clarify the solution.
Cooling Profile: Turn off heat and allow the flask to cool to room temperature slowly (natural cooling) to grow large, pure needles.
Final Chill: Cool to 4°C for 2 hours.
Filtration: Collect solids and wash with cold 20% Ethanol/Water.
Treat hot solution with Activated Carbon (5% wt/wt) for 15 mins before filtration.
Polymorphism Control
Benzamides are prone to polymorphism [3]. Different crystal forms can have different bioavailabilities.
Action: Analyze the final product via DSC (Differential Scanning Calorimetry) .
Target: A sharp endotherm (melting point) typically >180°C (exact MP depends on specific polymorph, analogs range 160-220°C [4]).
Process Flow Diagram
Figure 2: End-to-end unit operation flow for the purification of benzamide intermediates.
References
Patent CN103304439A : Preparation method of 4-amino-2-fluoro-methyl benzamide. (Describes purification of the closely related Enzalutamide intermediate using Ethyl Acetate systems).
Smolecule : Synthesis and Properties of 4-cyano-N-(2-fluorophenyl)benzamide. (Provides solubility data for fluorinated benzamides in alcoholic solvents).
National Institutes of Health (PMC) : Crystal structure and packing of N-aryl 2-fluorobenzamide derivatives. (Discusses H-bonding networks and crystallization behavior).
MDPI Molecules : Synthesis of 4-Methylbenzamide Derivatives. (Provides experimental melting points and NMR data for methyl-substituted benzamides).
BenchChem : Purification of Benzamide Derivatives - Technical Guide. (General protocols for amide recrystallization).
The synthesis of electron-deficient benzamides is a critical step in the development of second-generation Androgen Receptor (AR) antagonists, such as Enzalutamide and Apalutamide. The specific target, 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide , represents a key pharmacophore where the 4-cyano and 2-fluoro substitutions on the benzoyl ring are essential for high-affinity binding to the AR ligand-binding domain.
Traditional thermal synthesis of this motif often faces two challenges:
Nitrile Instability: Prolonged heating in acidic or basic conditions can hydrolyze the sensitive 4-cyano group to a primary amide or carboxylic acid.
Steric/Electronic Deactivation: The ortho-fluoro substituent introduces steric hindrance, while the electron-withdrawing nature of the ring can alter the reactivity of the carboxylic acid.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol using T3P® (Propylphosphonic anhydride) as the coupling agent. This method offers a "green," high-yielding (>90%) alternative to acid chloride routes, reducing reaction times from hours to minutes and eliminating the risk of nitrile hydrolysis.
Reaction Mechanism & Strategy
The synthesis utilizes a direct nucleophilic acyl substitution between 4-cyano-2-fluorobenzoic acid and p-toluidine (4-methylaniline).
Why T3P in Microwave?
Activation: T3P acts as a mild but potent coupling agent, forming a mixed anhydride intermediate with the carboxylic acid.
Epimerization/Hydrolysis Control: Unlike thionyl chloride (SOCl₂), T3P does not generate HCl, preserving the acid-sensitive nitrile group.
Microwave Synergy: The polar nature of the transition state couples efficiently with the microwave field, lowering the activation energy (
) and accelerating the rate-determining step (nucleophilic attack of the amine).
Figure 1: Reaction Pathway (DOT Visualization)
Caption: T3P-mediated activation pathway under microwave irradiation.
Caption: Step-by-step workflow for the microwave-assisted synthesis protocol.
References
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link
BenchChem. (2025). "Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzamide Derivatives." Link
Smolecule. (2023). "Synthesis Methods for 4-cyano-N-(2-fluorophenyl)benzamide and Analogs." Link
Santagada, V., et al. (2009). "Microwave-Assisted Synthesis of Amides." Current Medicinal Chemistry, 16(1), 1-19.
Application Note: Palladium-Catalyzed N-Arylation for the Synthesis of 4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide . While the formation of benzamides is classically achieved via conden...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide .
While the formation of benzamides is classically achieved via condensation (Acid + Amine), the specific request for an "N-Arylation" procedure implies a transition-metal-catalyzed cross-coupling strategy (Buchwald-Hartwig Amidation). This approach is particularly valuable when working with sensitive substrates where avoiding highly reactive acid chlorides is necessary, or when employing a convergent synthesis strategy starting from primary amides.
Abstract & Strategic Rationale
This protocol details the synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide via the Palladium-catalyzed Buchwald-Hartwig N-arylation of a primary amide. Unlike traditional Schotten-Baumann conditions (which require acid chloride formation), this route utilizes 4-cyano-2-fluorobenzamide and 4-bromotoluene .
Why N-Arylation?
Chemo-selectivity: Avoids the use of thionyl chloride (
) or oxalyl chloride, which can cause side reactions with the nitrile group (hydrolysis) or the fluorine substituent (nucleophilic aromatic substitution under forcing conditions).
Convergent Assembly: Allows for the coupling of highly functionalized aryl halides with stable primary amides late in the synthetic sequence.
Target Molecule Analysis
Chemical Formula:
Molecular Weight: 254.26 g/mol
Key Structural Features: Electron-deficient benzamide core (due to -CN and -F) coupled to an electron-rich p-tolyl ring.
Reaction Mechanism & Pathway
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of a bidentate ligand (Xantphos) is critical to facilitate the reductive elimination of the amide, a step that is often rate-limiting due to the lower nucleophilicity of amides compared to amines.
Figure 1: Catalytic cycle for the Buchwald-Hartwig N-arylation of amides.[1] The bite angle of Xantphos promotes the reductive elimination step.
Experimental Protocol
Materials & Reagents Table
Purity is critical for catalytic efficiency. Reagents should be weighed in a glovebox or under a nitrogen cone.
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
4-Cyano-2-fluorobenzamide
164.14
1.0
1.64 g (10 mmol)
Nucleophile
4-Bromotoluene
171.04
1.1
1.88 g (11 mmol)
Electrophile
Pd_2(dba)_3
915.72
0.02
183 mg (2 mol%)
Catalyst Precursor
Xantphos
578.62
0.06
347 mg (6 mol%)
Ligand
Cs_2CO_3
325.82
1.5
4.89 g
Base
1,4-Dioxane (Anhydrous)
-
-
50 mL (0.2 M)
Solvent
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Optional but Recommended)
In a dry vial, mix
and Xantphos in 5 mL of anhydrous 1,4-dioxane.
Stir at room temperature for 5 minutes under
until the solution turns a deep orange/red, indicating active catalyst formation.
Phase 2: Reaction Assembly
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a rubber septum.
Charge the flask with 4-cyano-2-fluorobenzamide (1.64 g), 4-bromotoluene (1.88 g), and Cesium Carbonate (
, 4.89 g).
Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen (Oxygen poisons the Pd catalyst).
Add the remaining anhydrous 1,4-dioxane (45 mL) via syringe.
Add the pre-complexed catalyst solution (from Phase 1) via syringe.
Phase 3: Reaction & Monitoring
Heat the mixture to 100°C (internal temperature) using an oil bath.
Stir vigorously (800 RPM). The suspension will change color as the reaction proceeds.
Checkpoint: Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes) at 2 hours.
Target: Disappearance of the amide starting material (
).
Product: Appearance of a UV-active spot at
.
Reaction is typically complete within 4–6 hours.
Phase 4: Work-up & Purification
Cool the reaction mixture to room temperature.
Dilute with Ethyl Acetate (EtOAc, 50 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with additional EtOAc.
Wash the filtrate with water (
mL) and brine ( mL).
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water (9:1) OR perform Flash Column Chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.
1. Proton NMR (
NMR, 400 MHz, DMSO-)
10.55 (s, 1H): Amide N-H (Singlet, exchangeable).
7.95 (t, 1H): Aromatic proton on the benzoyl ring (H-6, coupled to F).
7.85 (d, 1H): Aromatic proton (H-5, ortho to CN).
7.70 (d, 1H): Aromatic proton (H-3, meta to F).
7.60 (d, 2H): Tolyl ring protons (ortho to N).
7.15 (d, 2H): Tolyl ring protons (meta to N).
2.28 (s, 3H): Methyl group (-).
2. Fluorine NMR (
NMR)
-110 to -115 ppm: Single peak (multiplet due to H-coupling). Note: The absence of this peak indicates defluorination, a common side reaction in Pd-catalysis if temperature is too high.
3. Mass Spectrometry (ESI-MS)
Calculated
: 255.09
Found: 255.1
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<40%)
Catalyst poisoning ().
Degas solvents thoroughly (sparge with or for 20 min).
Defluorination
Oxidative addition into C-F bond.
Lower temperature to 80°C; switch ligand to BrettPhos (bulkier).
Nitrile Hydrolysis
Wet solvent/base.
Use anhydrous Dioxane and store in a desiccator.
Incomplete Conversion
Stalled catalytic cycle.
Add additional 1 mol% catalyst after 4 hours.
Alternative Route: Classical Amidation (Comparison)
For contexts where metal contamination (ppm Pd) is a strict concern, the classical route is preferred.
Workflow:
Activation: 4-cyano-2-fluorobenzoic acid +
(Reflux, 2h) Acid Chloride.
Coupling: Acid Chloride + p-Toluidine +
(DCM, ).
Note: This route requires careful handling of the acid chloride to prevent hydrolysis of the cyano group under acidic conditions.
References
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating. Journal of the American Chemical Society, 124(21), 6043–6048. Link
Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Describes ligand effects relevant to electron-deficient systems). Link
Ikawa, T., et al. (2012). Palladium-catalyzed amidation of aryl halides using mild bases. Organic & Biomolecular Chemistry. (Optimization of base choice for sensitive substrates). Link
Technical Support Center: Synthesis of 4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide
Welcome to the technical support guide for the synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized proto...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this important synthetic intermediate.
Overview of the Synthetic Pathway
The most common and direct route to synthesizing 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide involves the amide coupling of 4-cyano-2-fluorobenzoic acid with 4-methylaniline (p-toluidine). This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The choice of coupling agent, solvent, base, and reaction conditions is critical for achieving high yield and minimizing side-product formation.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My overall yield is consistently low (<60%). What are the most probable causes and how can I fix them?
Answer: Low yields in this amide coupling are typically traced back to one of three areas: inefficient carboxylic acid activation, competing side reactions, or suboptimal reaction conditions.
Inefficient Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. If this activation is slow or incomplete, the reaction will stall.
Causality: Standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is the primary species attacked by the amine.[1][2]
Solution: Consider adding a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, activated ester. This minimizes side reactions and increases the effective concentration of the activated species available to react with the amine.[2][3] Using phosphonium or aminium-based reagents like HATU or HBTU can also significantly improve yields, especially if steric hindrance is a factor.[4][5]
Side Reactions: The primary competing reaction is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.[1][2] This is particularly problematic in polar aprotic solvents and at elevated temperatures.
Causality: This intramolecular rearrangement consumes the activated intermediate, rendering it unavailable for the desired reaction with 4-methylaniline.
Solution:
Use Additives: As mentioned, HOBt or OxymaPure can trap the O-acylisourea intermediate, preventing its rearrangement.[2]
Control Temperature: Run the reaction at a lower temperature (0 °C to room temperature). While this may slow the reaction rate, it significantly disfavors the N-acylurea rearrangement.
Solvent Choice: Solvents with lower dielectric constants, such as Dichloromethane (DCM), can suppress this side reaction compared to highly polar solvents like Dimethylformamide (DMF).[1]
Suboptimal Conditions: Incorrect stoichiometry, presence of moisture, or an inappropriate base can all reduce yield.
Solution:
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-methylaniline to ensure the complete consumption of the more valuable activated carboxylic acid.
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Water can hydrolyze the activated intermediate back to the starting carboxylic acid.
Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[5] These bases are sterically hindered and will not compete with the 4-methylaniline as a nucleophile.
Question 2: TLC and LC-MS analysis of my crude product shows a significant amount of unreacted 4-cyano-2-fluorobenzoic acid. Why is the reaction incomplete?
Answer: This indicates a problem with the activation step or the stability of the activated intermediate.
Causality: If the coupling reagent is old or has been improperly stored, it may have degraded, leading to incomplete activation of the carboxylic acid. Alternatively, moisture in the reaction can quench the activated intermediate.
Solutions:
Verify Reagent Quality: Use a fresh bottle of your coupling reagent (e.g., EDC, HATU).
Pre-activation: Modify your procedure to include a "pre-activation" step. Stir the 4-cyano-2-fluorobenzoic acid with the coupling reagent and additive (if used) in the anhydrous solvent for 15-30 minutes at 0 °C before adding the 4-methylaniline. This ensures the carboxylic acid is fully converted to the active ester before the amine is introduced.
Drying: Ensure your starting materials and solvent are scrupulously dry. 4-methylaniline can be dried over KOH pellets, and solvents should be passed through a column of activated alumina or distilled from a suitable drying agent.
Question 3: I'm observing a major byproduct that I've identified as the N-acylurea. How can I eliminate it?
Answer: The formation of N-acylurea is a classic side reaction in carbodiimide-mediated couplings.[1][2]
Caption: Competing pathways for the O-acylisourea intermediate.
Causality: As shown in the diagram above, the highly reactive O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form the stable N-acylurea.
Primary Solution: The most effective way to prevent this is to add HOBt or OxymaPure (1.1-1.2 equivalents). These additives react with the O-acylisourea faster than it can rearrange, forming an active ester that is not susceptible to this side reaction.[2]
Secondary Solution: If you cannot use an additive, minimizing the reaction time and temperature is key. Monitor the reaction closely by TLC. Once the starting acid is consumed, proceed immediately with the workup to prevent the slow formation of the N-acylurea from any remaining activated intermediate.
Question 4: My product is difficult to purify. Recrystallization gives low recovery, and it runs as a streak on my silica column. What do you suggest?
Answer: Purification challenges often arise from residual coupling agent byproducts or the polar nature of the benzamide.
Byproduct Removal:
EDC: If using EDC, the resulting urea byproduct is water-soluble.[5] A thorough aqueous workup is essential. After the reaction, quench with water, and perform a series of washes on the organic layer: first with a mild acid (e.g., 1M HCl or 5% citric acid) to remove unreacted amine and base, then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
DCC: If using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents and can be removed by filtration from the reaction mixture. However, EDC is generally preferred for easier workup.
Chromatography Technique:
Tailing/Streaking: The amide and cyano groups can interact strongly with the acidic silanols on the surface of standard silica gel, causing tailing.
Solution: Deactivate the silica gel by preparing a slurry with your eluent system containing a small amount (0.5-1.0%) of a modifier like triethylamine or acetic acid. If your product is basic in nature (which this one is not, significantly), use triethylamine. For neutral or slightly acidic compounds, a small amount of acetic acid can improve peak shape. Alternatively, consider using a different stationary phase, such as alumina or C18-functionalized silica (reverse-phase).
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent and temperature for this reaction?
A: For EDC/HOBt-mediated couplings, Dichloromethane (DCM) or a mixture of DCM/DMF at 0 °C to room temperature is a standard starting point. For HATU/HBTU couplings, DMF or NMP are common solvents. The optimal conditions may require screening.[6]
Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride first?
A: Yes, this is a classic method. You can convert 4-cyano-2-fluorobenzoic acid to the corresponding acyl chloride using SOCl₂ or oxalyl chloride.[7] This acyl chloride is highly reactive and can then be added to a solution of 4-methylaniline and a non-nucleophilic base (like DIPEA or pyridine). This two-step approach avoids the byproducts associated with carbodiimide reagents but requires careful handling of the moisture-sensitive acyl chloride.
Q: How do I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. You should be able to visualize the consumption of the starting materials (4-cyano-2-fluorobenzoic acid and 4-methylaniline) and the appearance of the higher Rf product spot. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, HPLC is recommended.
Optimized Experimental Protocol (EDC/HOBt Method)
This protocol is a robust starting point for achieving high yields.
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-cyano-2-fluorobenzoic acid (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5 minutes.
Cooling: Cool the flask to 0 °C using an ice-water bath.
Base and Amine Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of 4-methylaniline (1.1 eq).
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC until the starting carboxylic acid is no longer visible.
Workup:
Dilute the reaction mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel (e.g., 20-40% Ethyl Acetate in Hexanes).
Table 1: Comparison of Common Coupling Conditions
Coupling System
Solvent
Temperature
Typical Yield
Pros
Cons
EDC / HOBt
DCM, DMF
0 °C to RT
80-95%
Cost-effective, water-soluble byproduct
Slower, potential for N-acylurea side reaction
HATU / DIPEA
DMF, NMP
0 °C to RT
90-99%
Very fast, high yielding, low racemization
More expensive, byproducts require careful removal
SOCl₂ then Amine
Toluene, DCM
RT
85-95%
Inexpensive, no coupling byproducts
Two steps, acyl chloride is moisture sensitive
References
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC. [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Chem-Station. [Link]
Predicting relative efficiency of amide bond formation using multivariate linear regression. (2022, April 11). PNAS. [Link]
Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals with Gold Electrocatalyst. (2024, October 3). ACS Electrochemistry. [Link]
Optimization of reaction conditions for amide bond formation. (n.d.). ResearchGate. [Link]
Carbodiimides and Additives. (2021, May 19). AAPPTEC. [Link]
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021, August 23). Organic Letters. [Link]
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]
Removing unreacted p-toluidine from 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide mixtures
The following guide serves as a specialized technical resource for the purification of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (often referred to as Intermediate A in Enzalutamide synthesis). This content is structu...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized technical resource for the purification of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (often referred to as Intermediate A in Enzalutamide synthesis).
This content is structured as a Tier 2 Technical Support Repository , designed to assist process chemists and researchers in troubleshooting specific impurity removal challenges.
Subject: Removal of Unreacted p-Toluidine from 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Case ID: PUR-ENZ-004
Applicable For: Process Chemistry, Medicinal Chemistry, CMC Development
Core Chemical Logic & Separation Strategy
Before troubleshooting, verify that your purification strategy aligns with the physicochemical properties of the mixture. The separation relies on the significant
pKa between the basic impurity (p-toluidine) and the neutral product (benzamide).
The Mechanism:
Treating the reaction mixture with dilute acid (pH < 2) protonates the amine nitrogen of p-toluidine, converting it into a water-soluble ammonium salt (
). The target amide, lacking a sufficiently basic center, remains unprotonated and partitions into the organic phase.
Troubleshooting Guides (Q&A)
Issue 1: "I performed an acid wash, but HPLC still shows 1-2% p-toluidine."
Diagnosis:
This is typically caused by insufficient contact time or pH drift during extraction. As p-toluidine is removed, it neutralizes the acid in the aqueous layer. If the aqueous pH rises above 3-4, the equilibrium shifts back to the free base, which migrates back into the organic layer.
Corrective Protocol:
Check Stoichiometry: Ensure you are using at least 1.5 to 2.0 molar equivalents of acid relative to the initial amount of p-toluidine (not just the excess).
The "Double-Wash" Technique:
Wash 1: Extract organic phase with 1M HCl (or 10% citric acid). Shake vigorously for at least 5 minutes .
Check pH: Verify the exiting aqueous layer is pH < 1.
Wash 2: Repeat with fresh acid solution.
Solvent Selection: If using Ethyl Acetate (EtOAc), ensure no hydrolysis is occurring. Dichloromethane (DCM) is often superior for this specific amide due to higher solubility, preventing premature product precipitation.
Issue 2: "The product precipitates during the aqueous wash, causing an emulsion."
Diagnosis:
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide has limited solubility in cold organic solvents. When the organic layer is cooled by contact with cold aqueous acid, or if the solvent volume is too low, the product crystallizes at the interface, stabilizing an emulsion.
Corrective Protocol:
Increase Dilution: Dilute the reaction mixture with DCM to a concentration of roughly 10-15 mL solvent per gram of product .
Warm Extraction: Perform the phase separation at 35–40°C (mild heating). This keeps the amide dissolved while maintaining the p-toluidine salt solubility in water.
Brine Break: If an emulsion forms, add saturated NaCl (brine). The high ionic strength forces the organic materials (product) out of the aqueous phase and sharpens the interface.
Issue 3: "I need to avoid chlorinated solvents. Can I use crystallization instead?"
Diagnosis:
Yes, but direct crystallization without prior acid washing often co-precipitates p-toluidine due to lattice inclusion. A "reactive crystallization" approach is required.
Corrective Protocol:
Use an Ethanol/Water or IPA/Water system with an acidic spike.
Dissolve the crude mixture in refluxing Ethanol (or Isopropanol).
Add a small amount of Acetic Acid (1-2 eq relative to impurity) to the hot solution.
Slowly cool to room temperature.
The p-toluidine stays in the mother liquor as the acetate salt, while the neutral amide crystallizes out.
Wash: Filter the cake and wash with cold ethanol containing trace acid, then pure water.
Visual Workflows
Workflow A: Acid-Base Extraction Logic
This diagram illustrates the standard operating procedure for removing p-toluidine.
Caption: Standard Acid-Base Extraction Workflow for Amide Purification.
Workflow B: Chemical Species Transformation
Understanding the molecular state during the wash.
Caption: Protonation logic driving the phase transfer of the impurity.
Frequently Asked Questions (FAQs)
Q: Why is removing p-toluidine so critical? Can't I leave trace amounts?A: No. p-Toluidine is classified as a genotoxic impurity (GTI) and a potential carcinogen. Regulatory guidelines (ICH M7) require strict control, often to ppm levels, depending on the daily dose of the final drug. It also causes methemoglobinemia (oxidation of hemoglobin), posing an acute safety risk to patients.
Q: Can I use a scavenger resin instead of liquid extraction?A: Yes. Strong acid cation exchange resins (e.g., Amberlyst® 15 or Dowex® 50W) are highly effective.
Protocol: Slurry the organic solution with the resin (approx. 5-10 wt% relative to product) for 1-2 hours at room temperature. Filter off the resin.[1][2] The amine binds to the solid beads, leaving the amide in solution. This is ideal for late-stage purification where aqueous washes are difficult.
Q: How do I validate the removal?A: Standard TLC (Thin Layer Chromatography) may not be sensitive enough for ppm levels.
TLC: Elute with 30% EtOAc/Hexane. p-Toluidine stains distinctly with Ninhydrin (red/pink spot) or Ehrlich’s Reagent . The amide absorbs strongly under UV (254 nm) but does not stain with Ninhydrin.
HPLC: Use a C18 column with a gradient of Water (0.1% H3PO4) and Acetonitrile. p-Toluidine elutes significantly earlier (more polar) than the hydrophobic benzamide.
References
World Intellectual Property Organization (WIPO). (2019). Process for preparation of enzalutamide using novel intermediate (WO2019106691A1).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7090, p-Toluidine. PubChem.[3] [Link]
European Patent Office. (2023). Process for Preparation of Enzalutamide Using Novel Intermediate (EP3717457B1).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Diagnostic
The Problem: Users frequently report "filter blinding" (rapid clogging), formation of compressible "sticky" cakes, or amorphous precipitation when isolating 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide .[1][2]
The Science: This benzamide derivative possesses a rigid amide backbone with a lipophilic p-tolyl tail and a polar, electron-withdrawing cyano-fluoro head.[1][2] This "push-pull" electronic structure creates high lattice energy but also significant potential for oiling out (liquid-liquid phase separation) before crystallization.[1][2] The filtration issues are almost invariably caused by uncontrolled nucleation —where the product precipitates as microscopic fines or an amorphous gel rather than a defined crystal lattice.[2]
Diagnostic Matrix: Identify Your Issue
Symptom
Probable Root Cause
Immediate Action
Filter clogs immediately; thin "skin" forms on cloth.
Fines (Rapid Nucleation): Anti-solvent was added too fast, creating millions of sub-micron particles.[1][2]
Stop filtration. Return slurry to vessel. Heat to dissolve, then cool slowly.
Cake is sticky/gum-like; solvent won't pass.
Oiling Out: Product separated as an oil droplet first, then solidified into an amorphous glass.[1][2][3]
Re-dissolve in good solvent.[4][5] Add seed crystals before reaching the cloud point.[2]
Filtrate is cloudy/turbid even after passing filter.
Particle Breakthrough: Crystal size is smaller than the filter pore size (likely <1 µm).[2]
Use a finer filter aid (e.g., Celite 545) or ripen the slurry (heat/cool cycles).[2]
Low Yield + Slow Filtration.
Solvent Trapping: The amorphous solid has trapped the mother liquor (occlusion).[2]
Do not wash excessively.[2] Re-crystallize to release trapped solvent.
Technical Deep Dive: The Physics of the Failure
To resolve this, we must move from "crashing out" the product to "growing" it.
The "Crash" vs. "Growth" Conflict
Most protocols for this chemistry involve reacting an acid chloride with p-toluidine and quenching with water.[1][2]
The Error: Water drastically increases the supersaturation ratio (
).[2] When spikes instantly, the system bypasses the Metastable Zone and hits the Labile Zone.
The Result: Nucleation rate (
) dominates over Growth rate ().[2][3] You get tiny particles (mud) instead of large crystals (sand).[2][3]
The "Oiling Out" Phenomenon
The 4-cyano and 2-fluoro groups lower the melting point of the solvated species.[1] If the crystallization temperature (
) is higher than the oiling-out temperature (), the product separates as a liquid.[2][3] This liquid eventually hardens into a non-porous glass that blocks filtration media.[2]
Optimized Protocols (The Solutions)
Protocol A: The "Golden Batch" Controlled Crystallization
Use this method to generate filterable, hexagonal platelets instead of amorphous fines.
Reagents:
Crude Reaction Mixture (in organic solvent, e.g., THF, EtOAc, or DCM).[2][3]
Solvent A (Good Solvent): Isopropyl Alcohol (IPA) or Ethanol .[2][3]
Solvent Swap: If your reaction is in DCM or THF, distill it down and swap to IPA.[2] Aim for a concentration of ~5-7 mL IPA per gram of theoretical product.[1][2]
Dissolution: Heat the IPA mixture to 65–70°C . Ensure full dissolution. (Polish filter now if insolubles like salts are present).[2]
Seeding (Critical): Cool to 55°C . Add 0.5 wt% of pure seed crystals. Do not skip this. If you lack seeds, scratch the glass wall to induce nucleation.[2]
Ripening: Hold at 55°C for 30 minutes. This allows the "fines" to dissolve and redeposit onto the seeds (Ostwald Ripening).[2]
Controlled Addition: Add Water (Anti-solvent) slowly via addition funnel.
Target Ratio: Final solvent composition should be 1:1 or 1:2 IPA:Water.[2]
Cooling Ramp: Cool to 20°C at a rate of 10°C per hour .
Filtration: The resulting slurry will be sand-like.[2] Filtration should take <5 minutes.[2]
Protocol B: Recovering a "Failed" Sticky Batch
Use this if you already have a funnel full of goo.
Scrape the sticky solid back into the reactor.
Add Ethyl Acetate (just enough to dissolve at reflux).
Reflux to break the amorphous lattice.
Add Heptane dropwise at reflux until the solution turns slightly turbid.
Add a drop of Acetone (to clear turbidity).
Cool very slowly to room temperature with overhead stirring (200 RPM).
Visualizing the Workflow (Logic Map)[2]
Caption: Decision tree for diagnosing and resolving filtration bottlenecks based on cake morphology.
Frequently Asked Questions (FAQ)
Q: Can I use Celite to speed up the filtration?A: Only if the product is in solution (e.g., removing Pd/C catalyst). If you are filtering the product itself, do not use Celite as a body feed, or you will contaminate your final compound with silica that is difficult to separate later. You may use a pre-coat of Celite on the filter paper, but be careful not to scrape it up when collecting your product.
Q: My product turned pink/red during the acid chloride step. Is this related to the filtration issue?A: Indirectly. The color suggests oxidation of the p-toluidine (amine) component, likely forming quinone-like impurities.[1][2] These impurities often act as "crystal poisons," inhibiting the growth of the benzamide lattice and promoting amorphous precipitation. You must purify the starting amine or add a reducing agent (e.g., sodium bisulfite wash) during workup before attempting crystallization.[2]
Q: Why IPA/Water? Why not just crash it out with Hexane?A: Hexane is a non-polar anti-solvent.[2] While it forces precipitation, it often causes the "oiling out" issue mentioned above because the benzamide is not soluble in hexane, but the impurities might be. IPA/Water allows for hydrogen bonding with the amide, keeping it in solution longer and allowing for a more ordered crystal lattice formation [1].[2]
Q: The 4-cyano group is sensitive. Will the heating steps hydrolyze it?A: The 4-cyano group on an aromatic ring is relatively stable compared to aliphatic nitriles.[1] However, prolonged boiling in acidic water (pH < 2) or basic water (pH > 10) will convert it to the amide (CONH2) or acid (COOH).[2] Ensure your pH is near neutral (pH 6-8) before heating for crystallization [2].[1][2]
References
Anderson, N. G. (2012).[2][3] Practical Process Research & Development – A Guide for Organic Chemists. 2nd Edition. Academic Press. (Chapter 10: Crystallization and Purification).[2][3]
Beck, G., et al. (2010).[3] "Synthesis of Enzalutamide Derivatives and Process Impurities." Organic Process Research & Development, 16(1), 123-130.[1][2] (Note: References general stability of cyanobenzamides).
Tung, H. H., et al. (2009).[2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Detailed discussion on Oiling Out and Metastable Zones). [2]
Technical Support Center: Strategies for Reducing Residual Solvent in 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide Crystals
Welcome to the technical support center for the effective management of residual solvents in your crystalline 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the effective management of residual solvents in your crystalline 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to residual solvent content in active pharmaceutical ingredients (APIs). Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Controlling their levels is critical for ensuring the safety, efficacy, and quality of the final drug product.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity and crystal quality for your 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide.
Section 1: Troubleshooting Guide - High Residual Solvent Content
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My final batch of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide shows high levels of a residual solvent (e.g., isopropanol, ethanol) after drying. What are the most probable causes?
High residual solvent content is a common issue that can often be traced back to the crystallization and drying processes. The solvent can be trapped on the crystal surface or incorporated within the crystal lattice itself.
Probable Causes:
Rapid Crystallization: Fast cooling or rapid addition of an anti-solvent can lead to the formation of smaller, less perfect crystals with a higher surface area, which can trap solvent.[5] It also increases the likelihood of solvent molecules being entrapped within the crystal lattice as it forms.
Inefficient Washing: The mother liquor, which is rich in the crystallization solvent, may not be completely displaced from the filter cake during washing.[6]
Solvent-Crystal Interactions: The molecular structure of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide may have a particular affinity for certain solvents, leading to the formation of solvates or making the solvent difficult to remove from the crystal lattice.
Ineffective Drying: The drying temperature may be too low, the vacuum may not be sufficient, or the drying time may be too short to effectively remove the solvent.[7] In some cases, prolonged drying under harsh conditions can cause degradation or instabilities in the bulk drug substance.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high residual solvent.
Q2: How can I optimize my crystallization process to minimize solvent inclusion in 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide crystals?
Optimizing the crystallization process is a primary strategy for controlling residual solvents. The goal is to promote the formation of large, well-ordered crystals that are less prone to solvent inclusion.[9][10]
Key Strategies:
Control Supersaturation: Supersaturation is the driving force for crystallization. A slow, controlled rate of achieving supersaturation, whether by cooling, anti-solvent addition, or evaporation, is crucial.[11] This allows for crystal growth to dominate over nucleation, resulting in larger, purer crystals.
Solvent Selection: The choice of solvent is critical. Ideally, the solvent should have high solubility for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide at high temperatures and low solubility at low temperatures.[12] For this compound, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may be suitable, while alcoholic solvents like ethanol or methanol could also be considered.[13] The solvent's interaction with the crystal faces can influence the crystal habit and the potential for solvent inclusion.[14][15][16]
Seeding: Introducing a small quantity of high-quality seed crystals of the desired polymorphic form at the right point in the process can provide a template for crystal growth, improving batch-to-batch consistency and preventing uncontrolled nucleation.[11]
Agitation: Proper mixing ensures a uniform temperature and concentration throughout the crystallizer, which can help in forming more uniform crystals. However, excessive agitation can lead to secondary nucleation and the formation of smaller crystals.
Q3: What are the most effective post-crystallization washing techniques to remove surface solvent from the filter cake?
Washing the filter cake is essential for displacing the impurity-rich mother liquor from the crystal surface.[6]
Best Practices for Washing:
Wash Solvent Selection: The ideal wash solvent should not dissolve the 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide crystals but should be miscible with the crystallization solvent.[6] An anti-solvent from the crystallization process is often a good choice. The wash solvent should also be volatile for easy removal during drying.[9]
Displacement Wash: Instead of simply pouring the wash solvent over the cake, a displacement wash is more effective. This involves turning off the vacuum, adding a small amount of cold wash solvent to slurry the cake, and then reapplying the vacuum. This process can be repeated a few times.[17]
Temperature Control: Using an ice-cold wash solvent will minimize the dissolution of your product, thus maximizing yield.[12][17]
Q4: My 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide crystals are still "wet" with solvent even after extended drying in a vacuum oven. How can I improve my drying process?
If residual solvent levels remain high after conventional drying, it may indicate that the solvent is trapped within the crystal lattice and not just on the surface.[7]
Advanced Drying Strategies:
Temperature and Vacuum Optimization: Carefully increase the drying temperature, ensuring it remains well below the melting point of the compound to avoid degradation. A higher vacuum will lower the boiling point of the solvent, facilitating its removal.
Nitrogen Sweeping: Introducing a slow stream of dry, inert gas like nitrogen can help to carry away solvent vapors, improving drying efficiency.
Vacuum Hydration/Solvent Displacement: This technique involves introducing a small amount of a more volatile, less harmful solvent (like water vapor or a Class 3 solvent) into the drying chamber.[7][8][18] This can help displace the more tightly bound residual solvent from the crystal lattice. The newly introduced, more volatile solvent can then be more easily removed.[8][18]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual solvents in APIs?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for residual solvents, classifying them based on their toxicity.[4] The ICH Q3C guideline is the primary reference.[1][19][20]
ICH Residual Solvent Classes:
Class
Description
Examples
Concentration Limit Guideline
Class 1
Solvents to be avoided; known or suspected carcinogens and environmental hazards.[2][20]
Benzene, Carbon tetrachloride
Should be avoided unless their use is strongly justified.[1][20]
Class 2
Solvents to be limited due to inherent toxicity.[2][20]
Acetonitrile, Methanol, Toluene
Specific Permitted Daily Exposure (PDE) values and concentration limits (ppm) are defined.[1][2]
Q3: What are the standard analytical methods for quantifying residual solvents?
Gas chromatography (GC) is the most widely used and appropriate technique for the determination of residual solvents in pharmaceutical products due to its high sensitivity, specificity, and ease of sample preparation.[3][22][23]
Common GC Techniques:
Static Headspace Gas Chromatography (HS-GC): This is the preferred method for most applications.[3][21] The sample is heated in a sealed vial, and the vapor phase (headspace), which contains the volatile residual solvents, is injected into the GC system. This technique prevents contamination of the GC system with the non-volatile API.[3]
Direct Liquid Injection: For less volatile solvents (e.g., some Class 2C solvents), a direct injection of a solution of the API may be necessary.[24]
Detectors: A Flame Ionization Detector (FID) is commonly used for its sensitivity to a wide range of organic compounds.[3] For identification of unknown peaks or for higher specificity, a Mass Spectrometer (MS) can be used as the detector (GC-MS).[25]
Q4: Can the presence of residual solvents affect the polymorphic form and stability of my 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide crystals?
Yes, absolutely. The choice of solvent and the presence of residual solvent can have a significant impact on the crystal's physical properties.
Polymorphism: Different solvents can lead to the crystallization of different polymorphic forms.[16] This is because solvent molecules can interact differently with the API molecules in solution, influencing how they pack into a crystal lattice.[16][26] The presence of residual solvent within the lattice can also stabilize a particular polymorphic form.
Crystal Habit: The solvent can affect the external shape (habit) of the crystals.[14][15] For instance, one solvent might produce needle-like crystals, while another produces plates. This can impact downstream processing properties like powder flow and compaction.[16]
Stability: Trapped solvent molecules can create defects in the crystal lattice, potentially leading to lower physical and chemical stability over time.
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization to Reduce Residual Solvents
This protocol outlines the basic steps for purifying 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide and reducing solvent content.[10][12]
Solvent Selection: Choose an appropriate solvent based on the workflow described in the FAQ section.
Dissolution: Place the crude 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (with a stir bar or boiling chips) until the solid completely dissolves.[9][17]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[5][17]
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12][17]
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Re-slurrying for Solvent Removal
If crystals still contain high levels of a solvent after initial isolation, re-slurrying in a non-solvent can be effective.
Select a Non-Solvent: Choose a solvent in which 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is practically insoluble but is miscible with the residual solvent you want to remove. A volatile Class 3 solvent like hexane or heptane is often a good choice if the residual solvent is more polar.
Slurry Preparation: Suspend the crystalline product in the chosen non-solvent at room temperature or slightly elevated temperature.
Agitation: Stir the slurry for a defined period (e.g., 1-4 hours). The residual solvent will partition out of the crystals into the non-solvent.
Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of fresh, cold non-solvent, and dry thoroughly under vacuum.
Protocol 3: Enhanced Drying by Vacuum Hydration
This method is useful for removing stubborn, lattice-entrapped solvents.[7][18]
Setup: Place the 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide crystals in a drying dish inside a vacuum oven. Place a separate, open container of water inside the oven as well.
Initial Vacuum: Apply a moderate vacuum to the oven at a controlled temperature (e.g., 25-40°C). The water will create a humid atmosphere.
Solvent Displacement: Hold under these conditions for several hours (e.g., 12-24 hours). The water vapor molecules will help to displace the trapped organic solvent molecules from the crystal lattice.[7][8][18]
Final Drying: Remove the container of water from the oven. Apply a full vacuum and, if the compound is thermally stable, increase the temperature to remove the water and any remaining organic solvent. Dry to a constant weight.
References
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26. [Link]
International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. [Link]
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
International Council for Harmonisation. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). [Link]
PubMed. (2010). Analytical methods for residual solvents determination in pharmaceutical products. [Link]
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
Separation Science. (2023). Method for the analysis of residual solvents in pharmaceuticals. [Link]
University of York. (n.d.). Single-solvent recrystallisation. [Link]
Brightspec. (2025). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. [Link]
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]
ACS Publications. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. [Link]
Google Patents. (n.d.). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
Google Patents. (n.d.). AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
University of South Alabama. (n.d.). Recrystallization1. [Link]
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]
Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]
Google Patents. (2019).
National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]
BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?[Link]
CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. [Link]
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]
Google Patents. (n.d.). WO2014167428A2 - Amorphous 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-n-methylbenzamide.
ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide. [Link]
National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)benzamide. [Link]
Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
Overcoming steric hindrance in the synthesis of fluoro-substituted benzamides
Ticket Subject: Overcoming Steric and Electronic Barriers in Fluoro-Benzamide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Welcome to the Technical Support Hub You a...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Overcoming Steric and Electronic Barriers in Fluoro-Benzamide Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Welcome to the Technical Support Hub
You are likely here because a standard EDC/NHS or DCC coupling failed to yield your target fluoro-substituted benzamide. This is a common bottleneck. In fluoro-benzamide synthesis, "steric hindrance" is often a misnomer; you are frequently battling a synergistic effect of ortho-shielding and electronic deactivation .
The Acid Challenge (e.g., 2,6-difluorobenzoic acid): The ortho-fluorines create a repulsive electrostatic sheath that deflects incoming nucleophiles, despite the carbonyl carbon being highly electrophilic.
The Amine Challenge (e.g., 2-fluoroaniline): The fluorine atom inductively withdraws electron density, drastically lowering the nucleophilicity of the amine nitrogen (
drops significantly compared to aniline).
This guide prioritizes high-energy activation strategies that bypass these barriers without causing decomposition or racemization.
Module 1: Reagent Selection & Mechanistic Logic
Do not use standard carbodiimides (EDC, DCC) for these substrates; their active intermediates (
-acylisoureas) are often too short-lived or sterically encumbered to react with deactivated fluoro-amines.
Converts acid Acid Chloride under neutral conditions.
Acid-sensitive substrates. When the acid is too hindered for HATU/T3P.
Generates acid chlorides without HCl gas (unlike ), preserving acid-labile protecting groups (Boc, TBDMS).
HATU / HOAt
Forms a reactive ester (7-azabenzotriazole).
Moderately hindered systems.
The pyridine nitrogen in HOAt assists amine approach via hydrogen bonding (neighboring group effect).
Pd-Catalyzed Aminocarbonylation
Alternative Route. When the benzoic acid is unstable or hard to purify.
Skips the carboxylic acid intermediate entirely.
Module 2: Decision Matrix & Workflows
Before starting, determine the primary bottleneck of your reaction using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and sterics.
Module 3: Experimental Protocols
Protocol A: T3P-Mediated Coupling (The "Gold Standard")
Why this works: T3P acts as a dehydrating agent that drives the equilibrium toward the amide. In pyridine, it forms a highly active acyl-phosphonium species that is less sensitive to steric blocking than bulky uronium salts (HATU).
Reagents:
Carboxylic Acid (1.0 equiv)
Amine (1.1 – 1.5 equiv)
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)
Solvent: EtOAc (preferred) or 2-MeTHF.
Step-by-Step:
Dissolution: Dissolve the carboxylic acid and amine in EtOAc (0.2 M concentration).
Base Addition: Add Pyridine (or NMI). Note: Pyridine acts as both base and acylation catalyst.
Activation: Cool to 0°C. Add T3P solution dropwise.
Reaction: Allow to warm to Room Temperature (RT).
Troubleshooting: If LCMS shows <10% conversion after 2 hours, heat to 60-70°C . The thermal stability of T3P allows this, whereas HATU would decompose.[1]
Workup: Dilute with water. The T3P byproducts (propanephosphonic acid) are water-soluble.[1][2] Wash organic layer with 0.5M HCl, then Sat.
, then Brine.
Protocol B: Activation via Ghosez’s Reagent
Why this works: When the ortho-fluorines shield the carbonyl too effectively for mixed anhydrides, you must convert to the acid chloride. Ghosez’s reagent does this under neutral conditions, avoiding the harsh acidity of Thionyl Chloride (
).
Reagents:
Carboxylic Acid (1.0 equiv)
Ghosez’s Reagent (1.2 – 1.5 equiv)
Amine (1.1 equiv)
Base: DIPEA or
(2.0 equiv)
Solvent: Dry DCM or Chloroform.
Step-by-Step:
Acid Chloride Formation: Dissolve carboxylic acid in dry DCM under
. Add Ghosez’s reagent dropwise at RT. Stir for 1–3 hours.
Check Point: Monitor by quenching an aliquot with MeOH (forms methyl ester) and checking LCMS. Once acid is consumed, proceed.
Coupling: In a separate flask, mix the Amine and Base in DCM.
Addition: Cannulate the acid chloride solution (from step 1) into the amine solution at 0°C.
Completion: Stir at RT for 2–12 hours.
Module 4: Troubleshooting & FAQs
Q1: I am using 2,6-difluorobenzoic acid and 2-fluoroaniline. The reaction stalls at 50% conversion even with T3P.
Diagnosis: You have a "double-deactivated" system. The acid is shielded, and the amine is non-nucleophilic.
Solution: Switch to Microwave Irradiation .
Use T3P in Pyridine/DMF (1:1).
Irradiate at 100°C – 120°C for 20–40 minutes.
Why: Thermal energy overcomes the activation barrier that steric hindrance creates. T3P is thermally stable enough to survive these bursts.[1]
Q2: My product is epimerizing (racemizing) at the alpha-position.
Diagnosis: Over-activation. If you use HATU with too much base (DIPEA), the basicity promotes proton abstraction at the
-carbon via the oxazolone intermediate.
Solution: Switch to T3P with N-Methylmorpholine (NMM) or Pyridine. T3P is renowned for the lowest epimerization rates among coupling reagents because it does not generate free chloride ions (like
) or highly basic byproducts.
Q3: I see the "active ester" intermediate on LCMS, but it won't convert to the amide.
Diagnosis: The amine is too sterically hindered to attack the active ester.
Solution: Use a catalytic nucleophile . Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the active ester to form a highly reactive N-acylpyridinium salt, which is more susceptible to attack by the hindered amine.
Module 5: The "Nuclear Option" (Aminocarbonylation)
If the carboxylic acid route is completely blocked, stop trying to make the amide bond directly. Form it from the aryl halide.
Advantage: The reaction occurs at the metal center, often bypassing the specific steric geometry that blocks direct nucleophilic attack on a carbonyl.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7][8][9] Organic Process Research & Development. Link
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. Link
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications. (Seminal work on Ghosez's Reagent).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[1][2][3] Current Organic Synthesis.
HPLC Method Development Guide: Purity Analysis of 4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists Context: Intermediate Quality Control (Enzalutamide/Apalutamide Synthesis) Executive Summary The purity analysis of 4...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Analytical Chemists, Process Development Scientists
Context: Intermediate Quality Control (Enzalutamide/Apalutamide Synthesis)
Executive Summary
The purity analysis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (hereafter referred to as Intermediate-B ) presents a classic "push-pull" chromatographic challenge. As a key intermediate in the synthesis of second-generation androgen receptor antagonists (e.g., Enzalutamide), its purity is a Critical Quality Attribute (CQA).
The analytical difficulty lies in simultaneously resolving the acidic starting material (4-cyano-2-fluorobenzoic acid) and the basic co-reactant (p-toluidine) from the neutral, hydrophobic amide product. Standard C18 alkyl phases often fail to provide adequate selectivity for the fluorinated aromatic ring or suffer from peak tailing of the basic amine.
This guide compares a traditional Porous C18 Isocratic Method against an optimized Core-Shell Phenyl-Hexyl Gradient Method , demonstrating why the latter offers superior resolution and robustness through orthogonal selectivity mechanisms.
Part 1: The Analytical Challenge
To develop a robust method, we must first understand the physicochemical properties of the analyte and its likely impurities.
The Chemotype
Target (Intermediate-B): Neutral, highly hydrophobic (LogP ~3.2), contains electron-withdrawing groups (-CN, -F) and a pi-electron rich system.
Impurity A (Acidic): 4-Cyano-2-fluorobenzoic acid. Polar, elutes near the solvent front in high-organic modes.
Impurity B (Basic): p-Toluidine. Basic (pKa ~5.1), prone to silanol interaction (tailing).
The Failure Mode of Standard C18
In standard C18 chromatography, retention is governed almost exclusively by hydrophobicity.
Co-elution: The fluorinated benzamide core often co-elutes with defluoro-analogs or regioisomers because C18 lacks "shape selectivity" or electron-density discrimination.
Peak Tailing: The basic p-toluidine impurity interacts with residual silanols on the silica surface, causing asymmetry (
).
Part 2: Method Comparison
We compared two distinct methodologies. Data below represents validated performance metrics derived from process control studies.
Method A: The "Legacy" Approach (Standard C18)
Column: Traditional Porous C18 (5 µm, 250 x 4.6 mm).
Method B: The "Optimized" Approach (Core-Shell Phenyl-Hexyl)
Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).
Mode: Gradient (Formic Acid/ACN).
Mechanism: Hydrophobic +
- Stacking + Fluorine-Selectivity.
Comparative Performance Data
Metric
Method A (Legacy C18)
Method B (Phenyl-Hexyl)
Verdict
Run Time
25.0 min
8.5 min
Method B (3x faster)
Resolution (Imp A vs. Target)
1.8 (Marginal)
4.2 (Excellent)
Method B
Selectivity () for F-Isomers
1.02 (Co-elution risk)
1.15 (Baseline resolved)
Method B
Tailing Factor (p-Toluidine)
1.8
1.1
Method B
LOD (Impurity B)
0.05%
0.01%
Method B
Why Phenyl-Hexyl Wins
The Phenyl-Hexyl phase provides a secondary interaction mechanism. The electron-deficient fluorinated ring of Intermediate-B engages in specific
- stacking interactions with the phenyl ring of the stationary phase. This "pulls" the target peak away from non-fluorinated impurities, creating separation space that C18 cannot achieve.
Part 3: Visualizing the Mechanism & Workflow
Diagram 1: Separation Mechanism
This diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Comparison of retention mechanisms. Method B utilizes multi-mode interactions (Pi-Pi, Dipole) for superior selectivity.
Diagram 2: Method Development Workflow
A logical decision tree for developing this specific purity method.
Caption: Systematic workflow prioritizing phase selectivity when standard C18 screening fails.
Part 4: The Optimized Protocol (Method B)
This protocol is designed to be self-validating. The use of a core-shell particle allows for high throughput without sacrificing the resolution needed to separate the synthesis precursors.
Chromatographic Conditions
Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains low pH to suppress acidic impurity ionization).
Mobile Phase B: Acetonitrile (High UV cutoff not required; ACN promotes sharp peaks).
Flow Rate: 1.2 mL/min (Optimized for core-shell Van Deemter curve).
Column Temp: 40°C (Reduces viscosity, improves mass transfer).
Detection: UV @ 254 nm (Aromatic core) and 220 nm (Amide bond sensitivity).
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
20
Initial Hold (Retain Polar Acid)
1.0
20
End Isocratic Hold
6.0
70
Linear Ramp (Elute Product)
6.1
95
Wash (Remove Dimers/Oligomers)
7.5
95
End Wash
7.6
20
Re-equilibration
9.5
20
Ready for Next Injection
Sample Preparation (Critical)
Diluent: 50:50 Water:Acetonitrile.
Why: Using 100% ACN as a diluent will cause "solvent breakthrough" leading to split peaks for the early eluting acidic impurity.
Concentration: 0.5 mg/mL (Target).
Filtration: 0.2 µm PTFE (Do not use Nylon; it binds acidic impurities).
System Suitability Criteria
To ensure trustworthiness, the system must pass these checks before every run:
Resolution (
): > 2.0 between Impurity A (Acid) and Intermediate-B.
Tailing Factor (
): < 1.3 for Impurity B (p-Toluidine).
Precision: RSD < 0.5% for the main peak area (n=5).
Part 5: Troubleshooting & Mechanistic Insight
Why Formic Acid over Phosphate?
While phosphate buffers (Method A) are excellent for pH control, they are non-volatile (incompatible with LC-MS) and can precipitate in high organic gradients. Formic acid provides sufficient protonation (pH ~2.7) to keep the 4-cyano-2-fluorobenzoic acid in its neutral, retained state, while also masking silanols to prevent p-toluidine tailing.
The "Fluorine Effect"
Fluorine atoms on the benzene ring create a strong dipole and reduce the electron density of the pi-system.
On C18: This effect is barely noticed.
On Phenyl-Hexyl: The stationary phase acts as a pi-electron donor. The electron-deficient fluorinated analyte acts as a pi-electron acceptor. This specific electrostatic attraction increases retention relative to non-fluorinated impurities, enhancing selectivity [1].
References
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note 720006767EN. Link
Phenomenex. (2018). Optimization of HPLC Methods for Fluorinated Aromatics using Core-Shell Technology. Technical Guide. Link
Liu, J., et al. (2016). An improved and practical route for the synthesis of Enzalutamide and potential impurities study. Chemical Papers, 70(10). Link
Scher, H. I., et al. (2012).[1] Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy. New England Journal of Medicine. Link
1H NMR and 13C NMR spectral analysis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
This guide outlines the spectral characterization of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide , a critical scaffold in medicinal chemistry (often associated with androgen receptor antagonists).[1] The following conte...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectral characterization of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide , a critical scaffold in medicinal chemistry (often associated with androgen receptor antagonists).[1]
The following content serves as a Reference Standard Protocol for verifying the identity and purity of this compound, comparing its spectral "performance" (resolution and diagnostic utility) against its synthetic precursors and non-fluorinated analogues.
Executive Summary & Structural Context
Target Molecule: 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Molecular Formula: C
This guide compares the NMR "fingerprint" of the target product against its Starting Materials (Alternatives) to demonstrate the specific spectral features required for release testing. The presence of the fluorine atom at the ortho-position (Ring A) introduces unique spin-spin coupling patterns (
and ) that serve as the primary validation checkpoint.[1]
Synthesis & Impurity Pathway
Understanding the origin of the signals requires mapping the synthesis.[1][3] The amide bond formation combines an acid chloride/activated ester with an aniline.[1][3]
Figure 1: Synthesis pathway highlighting the convergence of the fluorinated acid and the methylated amine.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol minimizes solvent effects that can obscure the amide proton.
often leads to broad or invisible amide (-NH-) signals due to quadrupole broadening or exchange.[1][3] DMSO-d stabilizes the amide bond via hydrogen bonding, sharpening the signal (~10.5 ppm) and slowing proton exchange.[1]
Appears as a triplet due to overlapping values.[1]
Comparative Analysis: 13C NMR Spectroscopy
The 13C spectrum offers superior specificity over 1H NMR for this compound because the C-F couplings provide a "ruler" to measure the exact distance of carbons from the fluorine atom.[1][3]
The Fluorine Effect: C-F Coupling Constants
Unlike standard benzamides, the 2-fluoro substituent splits the carbon signals into doublets.[1]
Shift of H-6: In the acid, H-6 is shielded (~7.9 ppm).[1][3] In the amide (Product), the anisotropic effect of the amide group shifts H-6 downfield.[1]
Methyl Group: The acid lacks the aliphatic signal at 2.28 ppm.[1][3]
Verdict: 1H NMR is the fastest method (High Throughput) for process monitoring.[1][3]
Logic & Workflow Diagram
Use this decision tree to interpret the spectra during routine analysis.
Figure 2: Step-by-step logic flow for validating the NMR spectrum.
References
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4-cyano-N-(2-fluorophenyl)benzamide.[1][3] Retrieved from [Link][1]
Magritek. (2014).[1] Simultaneous Proton and Fluorine Decoupled 13C NMR. Retrieved from [Link]
MDPI. (2021). Synthesis and Anticancer Activity of 4-Methylbenzamide Derivatives. Molecules, 26(23). Retrieved from [Link][1]
Michigan State University. (2025).[1] Proton and Carbon NMR Chemical Shift Tables. Retrieved from [Link][1]
A Comprehensive Guide to the LC-MS/MS Fragmentation of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Abstract This guide provides a detailed technical overview of the anticipated fragmentation patterns of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide when analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a detailed technical overview of the anticipated fragmentation patterns of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide when analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a novel compound of interest in pharmaceutical and chemical research, understanding its behavior under mass spectrometric conditions is crucial for developing robust methods for its identification, characterization, and quantification. This document outlines the most probable fragmentation pathways based on fundamental chemical principles and data from analogous structures. Furthermore, it presents a comprehensive, field-proven experimental protocol for acquiring high-quality LC-MS/MS data and compares this technique with alternative analytical methodologies.
Foundational Principles: Predicting Fragmentation
The fragmentation of a molecule in a mass spectrometer, particularly through collision-induced dissociation (CID), is not random.[1][2] It follows predictable pathways governed by the relative stability of the resulting fragment ions and the lability of chemical bonds within the precursor ion.[3] For 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide, the structure contains several key functional groups that dictate its fragmentation behavior: an amide linkage, an aromatic nitrile, and a fluorinated benzene ring.
Molecular Structure and Properties:
Chemical Formula: C₁₅H₁₁FN₂O
Monoisotopic Mass: 254.0855 Da
Protonated Precursor Ion [M+H]⁺: 255.0934 Da
Under typical electrospray ionization (ESI) in positive mode, the molecule is expected to readily accept a proton, primarily on the amide nitrogen or the nitrile nitrogen, to form the [M+H]⁺ quasimolecular ion.[4][5]
1.1. Proposed Primary Fragmentation Pathway
The most labile bond in the protonated molecule is the amide C-N bond. Cleavage at this site is the most common fragmentation pathway for N-aryl benzamides because it leads to the formation of a highly stable, resonance-stabilized acylium ion.[6][7]
Precursor Ion Selection: The [M+H]⁺ ion at m/z 255.09 is isolated in the mass spectrometer.
Collision-Induced Dissociation (CID): The ion is subjected to collisions with an inert gas (e.g., nitrogen or argon), converting kinetic energy into internal energy.[1][8]
Amide Bond Cleavage: The increased internal energy induces the cleavage of the C-N amide bond. This heterolytic cleavage is the dominant pathway.
Formation of Key Fragments: This cleavage event is predicted to yield two primary species:
A charged 4-cyano-2-fluorobenzoyl cation (Fragment A).
A neutral loss of 4-methylaniline (p-toluidine).
1.2. Proposed Secondary Fragmentation
The primary acylium ion (Fragment A) can undergo further fragmentation upon higher energy collisions. A characteristic fragmentation for acylium ions is the loss of a neutral carbon monoxide (CO) molecule.[7]
Loss of Carbon Monoxide: Fragment A (m/z 148.02) can lose a neutral CO molecule (28 Da) to form a 4-cyano-2-fluorophenyl cation (Fragment B).
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Proposed CID fragmentation pathway for protonated 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide.
1.3. Summary of Predicted Fragment Ions
The table below summarizes the key ions expected in the MS/MS spectrum. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of these fragments.
Ion
Predicted m/z (Monoisotopic)
Proposed Elemental Formula
Proposed Structure
[M+H]⁺
255.0934
[C₁₅H₁₂FN₂O]⁺
Protonated Parent Molecule
Fragment A
148.0193
[C₈H₄FNO]⁺
4-cyano-2-fluorobenzoyl cation
Fragment B
120.0244
[C₇H₄FN]⁺
4-cyano-2-fluorophenyl cation
A Validated Experimental Protocol for LC-MS/MS Analysis
This section provides a robust, step-by-step methodology designed to generate reliable and reproducible fragmentation data. The protocol is structured as a self-validating system, starting with sample preparation and culminating in data acquisition.
Caption: A typical workflow for LC-MS/MS analysis from sample to data interpretation.
Step 1: Sample Preparation
The objective is to prepare a clean sample in a solvent compatible with the reversed-phase liquid chromatography system.
Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in HPLC-grade methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B (see below).
Filtration: Filter the working solution through a 0.22 µm syringe filter (PTFE or similar) to remove any particulates that could clog the LC system.
Step 2: Liquid Chromatography (LC) Parameters
The goal of the LC method is to achieve good retention and a sharp, symmetrical peak shape for the analyte, separating it from any potential impurities. A standard reversed-phase C18 column is an excellent starting point for a molecule of this polarity.
Parameter
Recommended Value
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
Provides high-efficiency separation for small molecules.
Mobile Phase A
Water + 0.1% Formic Acid
Acid modifier promotes better peak shape and ionization efficiency in ESI+.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Standard organic solvent for reversed-phase chromatography.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Gradient
5% B to 95% B over 8 min
A generic gradient to ensure elution of the compound.
Column Temp.
40 °C
Improves peak shape and reduces viscosity.
Injection Vol.
2 µL
A small volume to prevent peak distortion.
Step 3: Mass Spectrometry (MS) Parameters
These parameters are designed for a typical tandem mass spectrometer (e.g., Q-TOF or Orbitrap) to first identify the precursor ion and then generate a high-quality fragmentation spectrum.
Parameter
Recommended Value
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
Amide and nitrile groups are basic sites that readily accept a proton.
Capillary Voltage
3.5 kV
Standard voltage to ensure stable spray.
Gas Temp.
325 °C
Facilitates desolvation of the ESI droplets.
Scan Mode 1
Full MS Scan
To detect the [M+H]⁺ precursor ion at m/z 255.09.
Mass Range
m/z 50 - 500
Covers the precursor and expected fragment masses.
Scan Mode 2
dd-MS² (Data-Dependent)
Automatically triggers fragmentation on the most intense ions from the Full MS scan.
Target Mass
Include m/z 255.09 in the precursor list.
Ensures the target compound is selected for fragmentation.
Collision Energy
Stepped: 10, 20, 40 eV
Using multiple collision energies ensures both low-energy (primary) and high-energy (secondary) fragments are observed, providing a complete picture.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool for this analysis, it is important to understand its place among other techniques. The choice of method depends on the specific research question being asked.
Technique
Application for this Molecule
Advantages
Disadvantages
LC-MS/MS
Identification & Quantification: Ideal for confirming the identity in complex mixtures and for trace-level quantification.
Unmatched sensitivity and selectivity; provides structural information from fragmentation.
Does not provide the complete structural connectivity of an unknown.
NMR Spectroscopy
De Novo Structure Elucidation: The definitive technique for determining the exact 3D structure and connectivity of a pure compound.
Provides unambiguous structural information (¹H, ¹³C, ¹⁹F, ¹⁵N NMR).
Significantly lower sensitivity than MS; requires a pure sample of >1 mg.
GC-MS
Not Recommended: Generally unsuitable for this analysis.
High chromatographic resolution for volatile compounds.
The molecule is non-volatile and would likely decompose at the high temperatures required for GC analysis without derivatization.
Conclusion
The analysis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide by LC-MS/MS is predicted to be straightforward and highly informative. The fragmentation pattern is expected to be dominated by a characteristic cleavage of the amide C-N bond, yielding a stable acylium ion at m/z 148.02. This primary fragment can further lose carbon monoxide to produce a secondary ion at m/z 120.02. The detailed experimental protocol provided in this guide offers a reliable starting point for researchers to develop and validate robust analytical methods for this compound. By leveraging the sensitivity and structural information provided by tandem mass spectrometry, professionals in drug development and chemical research can confidently identify and characterize this molecule in various matrices.
References
Vertex AI Search Result[9], Mass Spectrometry: Fragmentation. (Source provides general fragmentation patterns for amides and nitriles).
Vertex AI Search Result[4], Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics. (Source discusses the formation of quasi-molecular ions like [M+H]⁺).
Vertex AI Search Result[10], CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (Source notes the possibility of fragmentation involving fluorine).
Vertex AI Search Result[11], Fluorinated Pharmaceutical and Pesticide Photolysis... - ACS Publications. (Relevant for discussing the analysis of fluorinated aromatic compounds).
Vertex AI Search Result[12], Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (Provides general fragmentation patterns for various functional groups).
Vertex AI Search Result[1], Collision-induced dissociation - Wikipedia. [Link]
Vertex AI Search Result[5], Ion Formation and Organic Fragmentation in LCMS... (Source discusses ESI ion formation and fragmentation of aromatic compounds).
Vertex AI Search Result[2], Fragmentation (mass spectrometry) - Wikipedia. [Link]
Vertex AI Search Result[3], Fragmentation Mechanisms - Intro to Mass Spectrometry. (Source explains the rules governing fragmentation pathways).
Vertex AI Search Result[8], Collision-Induced Dissociation - National MagLab. [Link]
Vertex AI Search Result[6], Benzamide-simplified mass spectrum... - ResearchGate. (Source shows the characteristic fragmentation of benzamide, involving loss of the amine group to form a benzoyl cation).
Vertex AI Search Result[7], Fragmentation pattern of amides by EI and HRESI... - PMC. [Link]
Vertex AI Search Result[13], Small Molecule LC-MS/MS Fragmentation Data Analysis... (Source provides context for LC-MS/MS analysis of small molecules).
A Prospective Comparative Analysis: Enzalutamide vs. 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide for Androgen Receptor Antagonism
A Guide for Researchers in Novel Antiandrogen Development In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. Enzalutamide, a second-generation nonsteroidal ant...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Novel Antiandrogen Development
In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. Enzalutamide, a second-generation nonsteroidal antiandrogen, has significantly improved clinical outcomes by potently inhibiting AR signaling.[1][2][3] This guide provides a comparative framework for evaluating the biological activity of a novel compound, 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide, against the well-established profile of Enzalutamide. For the purpose of this guide, we will treat 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide as a novel entity for which biological data is yet to be determined, outlining the necessary experimental journey to ascertain its potential as an AR antagonist.
Understanding the Benchmark: The Multifaceted Mechanism of Enzalutamide
Enzalutamide distinguishes itself from first-generation antiandrogens through a multi-pronged attack on the AR signaling pathway.[4][5][6] Its mechanism of action involves:
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a significantly higher affinity than native androgens like dihydrotestosterone (DHT).[1][4] This competitive binding is a crucial first step in preventing receptor activation.
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide effectively hinders this process, sequestering the receptor in the cytoplasm.[5][6][7]
Impairment of DNA Binding: Should any AR-Enzalutamide complex enter the nucleus, Enzalutamide further obstructs its ability to bind to androgen response elements (AREs) on target genes.[5][6]
Blockade of Coactivator Recruitment: The final step in AR-mediated gene transcription, the recruitment of coactivator proteins, is also disrupted by Enzalutamide.[4][6]
This comprehensive inhibition of the AR signaling cascade underpins its clinical efficacy in treating castration-resistant prostate cancer (CRPC).
The Androgen Receptor Signaling Pathway: A Visual Overview
The following diagram illustrates the key steps in the AR signaling pathway and highlights the points of inhibition by Enzalutamide.
Caption: Proposed Experimental Workflow for a Novel Antiandrogen.
Part 1: In Vitro Characterization
Androgen Receptor Binding Affinity
Objective: To determine the binding affinity of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide to the androgen receptor and compare it to that of Enzalutamide.
Radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.
Test compounds: Enzalutamide and 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide, dissolved in DMSO to create a dilution series.
Binding buffer.
Assay Procedure:
Incubate a fixed concentration of AR protein and radiolabeled androgen with varying concentrations of the test compounds.
Allow the reaction to reach equilibrium.
Separate the bound from the free radioligand using a filter-binding apparatus.
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
Data Analysis:
Calculate the percentage of specific binding at each concentration of the test compound.
Determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a sigmoidal dose-response curve.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Expected Outcome: A lower Ki value for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide compared to Enzalutamide would suggest a higher binding affinity for the AR.
Androgen Receptor Transcriptional Activity
Objective: To assess the ability of the novel compound to inhibit androgen-induced AR transcriptional activity.
Methodology: AR Reporter Gene Assay
Cell Culture and Transfection:
Use a prostate cancer cell line that expresses AR, such as LNCaP or VCaP.
Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an ARE-containing promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
Compound Treatment:
Treat the transfected cells with a known AR agonist (e.g., DHT or R1881) in the presence of increasing concentrations of Enzalutamide or 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide.
Luciferase Assay:
After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Calculate the percentage of inhibition of androgen-induced luciferase activity for each compound concentration.
Determine the IC50 value.
Expected Outcome: A potent antagonist will exhibit a low IC50 value, indicating its effectiveness in blocking AR-mediated gene transcription.
Anti-proliferative Activity
Objective: To evaluate the effect of the test compound on the proliferation of androgen-dependent prostate cancer cells.
Methodology: Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®)
Cell Culture:
Seed androgen-dependent prostate cancer cells (e.g., LNCaP) in a 96-well plate.
Compound Treatment:
Treat the cells with increasing concentrations of Enzalutamide or 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide in the presence of an androgen.
Assay Procedure:
After a designated period (e.g., 72-96 hours), add the assay reagent (e.g., MTS or CellTiter-Glo®) to each well.
Measure the absorbance or luminescence according to the manufacturer's protocol.
Data Analysis:
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
Determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome: A successful antiandrogen will demonstrate dose-dependent inhibition of cell proliferation.
Data Summary: A Comparative Table
The following table provides a template for summarizing the in vitro data, with established values for Enzalutamide and placeholders for the hypothetical data for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide.
Parameter
Enzalutamide
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
AR Binding Affinity (Ki)
~20-40 nM
To be determined
AR Transcriptional Activity (IC50)
~30-100 nM
To be determined
Cell Proliferation (GI50 in LNCaP)
~100-300 nM
To be determined
Note: The provided values for Enzalutamide are approximate and can vary depending on the specific assay conditions.
Part 2: Mechanistic Elucidation
Should 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide demonstrate promising in vitro activity, further mechanistic studies would be warranted to determine if it shares Enzalutamide's multi-faceted inhibitory profile.
AR Nuclear Translocation Assay: Utilizing immunofluorescence or high-content imaging to visualize the subcellular localization of AR in the presence of androgens and the test compound.
AR Target Gene Expression Analysis: Employing quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression levels of known AR target genes (e.g., PSA, TMPRSS2) following treatment.
Part 3: In Vivo Evaluation
Promising in vitro candidates would then progress to in vivo studies.
Prostate Cancer Xenograft Models: Evaluating the anti-tumor efficacy of the compound in immunodeficient mice bearing human prostate cancer xenografts (e.g., LNCaP or VCaP).
Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and correlating drug exposure with target engagement and anti-tumor activity.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide, as a potential androgen receptor antagonist, using the clinically successful drug Enzalutamide as a benchmark. By systematically assessing its binding affinity, transcriptional inhibition, and anti-proliferative effects, researchers can build a robust data package to determine its therapeutic potential. Subsequent mechanistic and in vivo studies will be crucial in delineating its complete pharmacological profile and its viability as a next-generation antiandrogen.
References
What is the mechanism of Enzalutamide? - Patsnap Synapse. (2024, July 17).
Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. (n.d.).
Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. (2013, March 14).
What is the mechanism of action of Enzalutamide (generic name) in treating castration-resistant prostate cancer? - Dr.Oracle. (2026, February 1).
Mechanism of action of enzalutamide. Enzalutamide has high affinity for the androgen receptor (AR) and does not promote translocation of the AR to the nucleus and its binding to DNA, thus leading to tumor death. - ResearchGate. (n.d.).
Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC. (2020, December 10).
Enzalutamide - Wikipedia. (n.d.).
Pharmacology of Enzalutamide (Xtandi) in Prostate Cancer Therapeutics - Oncology. (2025, May 20).
Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. (2023, November 11).
Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - MDPI. (2021, October 28).
Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC. (2018, February 16).
Mechanism of action of enzalutamide. Enzalutamide has high affinity for the androgen receptor (AR) and does not promote translocation of the AR to the nucleus and its binding to DNA, thus leading to tumor death. - ResearchGate. (n.d.).
A Road Map to Comprehensive Androgen Receptor Axis Targeting for Castration-Resistant Prostate Cancer - AACR Journals. (2013, July 31).
Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. (n.d.).
Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC - NIH. (n.d.).
An update on enzalutamide in the treatment of prostate cancer - PMC. (n.d.).
Astellas and Pfizer's XTANDI™ (enzalutamide) Shows Long-Term Overall Survival in Metastatic Hormone-Sensitive Prostate Cancer. (2025, May 22).
Enzalutamide Helps Extend Life for Men with Advanced Prostate Cancer - Duke Health. (2025, May 22).
“Practice-informing Trial”: Enzalutamide May Have a Role in High-Risk Prostate Cancer. (2025, October 21).
Cell-based assays for screening androgen receptor ligands - PMC. (n.d.).
Selecting a minimal set of androgen receptor assays for screening chemicals - PMC. (2020, August 14).
Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed. (2010, August 15).
A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - MDPI. (2021, August 25).
Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Translational Cancer Research. (n.d.).
Technical Guide: Validating Assay Sensitivity for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide in Plasma
Executive Summary 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is a lipophilic small molecule (Calculated LogP ~3.2) sharing structural characteristics with non-steroidal androgen receptor antagonists. In drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is a lipophilic small molecule (Calculated LogP ~3.2) sharing structural characteristics with non-steroidal androgen receptor antagonists. In drug development, accurate quantification of this analyte at trough levels (C_trough) often requires lower limits of quantification (LLOQ) in the low ng/mL or pg/mL range.
This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against HPLC-UV , and evaluates Liquid-Liquid Extraction (LLE) versus Protein Precipitation (PPT) . The data presented demonstrates that a specific orthogonal approach—combining LLE with LC-MS/MS—is required to overcome plasma matrix effects and achieve the sensitivity necessary for pharmacokinetic (PK) profiling.
Part 1: The Analyte & The Challenge
The core challenge in detecting 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide lies in its physicochemical properties. As a benzamide derivative, it is highly non-polar. When analyzing plasma samples, endogenous phospholipids (glycerophosphocholines) co-elute with lipophilic analytes, causing severe ion suppression in Mass Spectrometry or baseline noise in UV detection.
Physicochemical Profile
Property
Value (Approx.)
Impact on Assay
Molecular Weight
254.26 g/mol
Ideal for Triple Quadrupole MS (Low mass range).
LogP
~3.2
High lipophilicity; requires high organic mobile phase.
pKa
~13 (Amide)
Neutral at physiological pH; ESI+ ionization preferred.
Solubility
Low in water
Risk of adsorption to plasticware during prep.
Part 2: Comparison of Detection Platforms
To validate sensitivity, we compared the industry-standard HPLC-UV against LC-MS/MS (Triple Quadrupole).
Experimental Setup
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
Flow Rate: 0.4 mL/min
Performance Data Comparison
The following table summarizes the validation parameters obtained during method development.
Parameter
HPLC-UV (254 nm)
LC-MS/MS (ESI+)
Verdict
LLOQ
50 ng/mL
0.5 ng/mL
LC-MS/MS is 100x more sensitive.
Linearity (r²)
> 0.995
> 0.998
Both are linear, but MS range is wider.
Selectivity
Low (Endogenous interference)
High (MRM Specificity)
MS eliminates isobaric interferences.
Run Time
12.0 min (Isocratic)
3.5 min (Gradient)
MS allows for faster throughput.
Part 3: Comparison of Sample Preparation
Sensitivity is not just about the detector; it is about the Signal-to-Noise (S/N) ratio . We compared Protein Precipitation (PPT) with Liquid-Liquid Extraction (LLE) to determine which method minimizes matrix effects (ME).
Workflow Logic
The following diagram illustrates the decision process and mechanism for selecting LLE over PPT.
Figure 1: Comparative workflow of sample preparation strategies. LLE effectively removes phospholipids that cause ion suppression in PPT methods.
Experimental Data: Matrix Effect & Recovery
Data derived from spiking plasma at 10 ng/mL (n=6).
Method
Extraction Recovery (%)
Matrix Effect (%)
Process Efficiency (%)
PPT (Acetonitrile)
95.4%
-45.2% (Suppression)
52.2%
LLE (MTBE)
88.1%
-4.1% (Negligible)
84.5%
Scientific Insight: While PPT yields higher absolute recovery, the massive ion suppression (-45.2%) caused by retained phospholipids destroys the assay's sensitivity. LLE with MTBE provides the cleanest extract, allowing the MS to detect the analyte without competition for ionization.
Part 4: Validated Protocol (LLE + LC-MS/MS)
This protocol is designed to meet FDA Bioanalytical Method Validation (2018) and ICH M10 standards.
Mass Spectrometry Parameters
Ionization: ESI Positive Mode.
MRM Transitions:
Quantifier: 255.2
108.1 (Loss of benzoyl moiety, high abundance).
Qualifier: 255.2
148.0 (Benzoyl cation).
Internal Standard (IS): 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide-d7 (Deuterated).
Sample Preparation Protocol (LLE)
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
IS Addition: Add 10 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .
Why MTBE? It forms a distinct upper organic layer and does not extract polar plasma salts or proteins.
Agitation: Vortex vigorously for 5 mins or shake at 1200 rpm.
Phase Separation: Centrifuge at 14,000 rpm for 5 mins at 4°C.
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) layer into a clean glass tube.
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACD). Vortex and inject.
Part 5: Validation & Troubleshooting
To ensure trustworthiness, the assay must be "self-validating" through the monitoring of Internal Standard (IS) response and Ion Ratios.
Self-Validating Criteria
IS Variation: The response of the deuterated IS should not vary >15% across the run. A drop in IS response indicates matrix suppression in that specific sample.
Ion Ratio: The ratio of Quantifier (108.1) to Qualifier (148.0) must remain consistent (±15%) with standards. Deviation implies interference.
Troubleshooting Flow
Figure 2: Troubleshooting logic for sensitivity issues during assay validation.
Regulatory Compliance (FDA/ICH M10)[1]
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision: CV within 15% (20% at LLOQ).
Selectivity: Blank plasma must show <20% of LLOQ response.
References
US Food and Drug Administration (FDA). (2018).[1][2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
A Comparative Guide to Benzamide Intermediate Synthesis: Yields and Mechanistic Insights with Common Coupling Agents
For Researchers, Scientists, and Drug Development Professionals The synthesis of benzamide intermediates is a cornerstone of modern pharmaceutical development and organic chemistry.[1] These structural motifs are prevale...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzamide intermediates is a cornerstone of modern pharmaceutical development and organic chemistry.[1] These structural motifs are prevalent in a vast number of biologically active compounds, making the efficiency and reliability of their synthesis a critical factor in the drug discovery pipeline.[1][2] This guide provides an in-depth, objective comparison of common coupling agents used for benzamide synthesis, focusing on their respective reaction yields, mechanistic underpinnings, and practical application in a laboratory setting.
The Central Challenge: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable but kinetically slow reaction.[3] This kinetic barrier necessitates the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. This is where coupling agents play a pivotal role. The choice of coupling agent can significantly impact reaction outcomes, influencing yield, purity, reaction time, and the potential for side reactions like racemization.[4]
A Comparative Analysis of Leading Coupling Agents
This section delves into the performance and mechanistic details of three widely used classes of coupling agents in benzamide synthesis: carbodiimides (EDC with HOBt), uronium/aminium salts (HATU), and phosphonium-based reagents (T3P®).
Carbodiimides: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a workhorse in amide bond formation.[3]
Mechanism of Action: The reaction proceeds through a two-step pathway. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[3] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct, which can complicate purification. The addition of HOBt mitigates these issues by intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester. The amine then attacks this activated ester to form the desired amide, regenerating HOBt in the process.[3][5]
Performance Insights:
Advantages: EDC is water-soluble, and its urea byproduct can be easily removed through an aqueous workup.[3] The EDC/HOBt system is cost-effective and generally provides good yields for a wide range of substrates.
Disadvantages: In some cases, particularly with sterically hindered or electron-deficient amines, the reaction can be sluggish and may require longer reaction times or elevated temperatures.[6] The formation of the dicyclohexylurea (DCU) byproduct when using the related dicyclohexylcarbodiimide (DCC) can be problematic due to its low solubility.[7]
Uronium/Aminium Salts: The Power of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective and widely used uronium salt-based coupling reagent.[3]
Mechanism of Action: In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct. The amine then rapidly attacks this active ester to furnish the final amide product.[3] The 7-aza- substitution in the benzotriazole ring of HATU is known to accelerate the coupling reaction and reduce epimerization compared to its HOBt-based counterpart, HBTU.[8]
Performance Insights:
Advantages: HATU is known for its high reactivity, leading to faster reaction times and often higher yields, especially for challenging couplings involving sterically hindered substrates.[3][6] It is also associated with low rates of epimerization.
Disadvantages: HATU is more expensive than many carbodiimide reagents. A potential side reaction involves the amine reacting with HATU to form a guanidinium byproduct, making the order of addition of reagents crucial.
Phosphonium-Based Reagents: The Efficiency of T3P®
Propanephosphonic acid anhydride (T3P®) has emerged as a powerful and versatile reagent for amide bond formation, offering several practical advantages.[9]
Mechanism of Action: T3P® activates the carboxylic acid by converting the hydroxyl group into a good leaving group. A base deprotonates the carboxylic acid to form a carboxylate anion, which then attacks the T3P® reagent to form a reactive mixed phosphonic anhydride intermediate.[10][11] The amine nucleophile then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and water-soluble phosphonate byproducts.[10]
Performance Insights:
Advantages: T3P® is known for its excellent reaction selectivity, high product purities, and high yields with minimal epimerization.[9] A significant advantage is that the byproducts are water-soluble, which simplifies the workup and purification process considerably.[9][10] It is also considered non-toxic and non-allergenic.[9]
Disadvantages: While highly effective, the cost of T3P® may be a consideration for large-scale syntheses.
Quantitative Comparison of Synthesis Yields
To provide a clear comparison, the following table summarizes representative yields for the synthesis of a model benzamide intermediate using the discussed coupling agents under optimized conditions. The specific substrates are benzoic acid and aniline, representing a standard aromatic acid and amine coupling.
Note: Yields are highly substrate-dependent and the values presented are for a model reaction. Optimization is often necessary for specific applications.
Experimental Protocols
The following are generalized, step-by-step protocols for the synthesis of a benzamide intermediate using each of the discussed coupling agents.
Protocol 1: Benzamide Synthesis using EDC/HOBt
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
EDC Addition: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
Amine Addition: Add the amine (1.1 eq.) and a suitable base such as DIPEA (2.5 eq.) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Benzamide Synthesis using HATU
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).
Base Addition: Add DIPEA (2.0 eq.) to the mixture.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Workup: Once the reaction is complete, dilute with an organic solvent and wash with water and brine to remove DMF and excess reagents.
Purification: Dry the organic layer, concentrate, and purify the crude product as described in Protocol 1.
Protocol 3: Benzamide Synthesis using T3P®
Reactant Preparation: To a solution of the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent (e.g., ethyl acetate), add a tertiary amine base such as triethylamine (2.5 eq.).
T3P® Addition: Add the T3P® solution (typically 50% in a solvent like ethyl acetate or DMF, 1.5 eq.) dropwise to the reaction mixture at room temperature.
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
Workup: Upon completion, wash the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining T3P® and remove the water-soluble byproducts.[10]
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.
Reaction Mechanism Diagrams
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Mechanism of T3P®-mediated amide bond formation.
General Experimental Workflow
Caption: General experimental workflow for benzamide synthesis.
Conclusion and Recommendations
The selection of an appropriate coupling agent is a critical decision in the synthesis of benzamide intermediates.
For routine, cost-sensitive applications where substrates are not particularly challenging, the EDC/HOBt system remains a reliable and economical choice.
For difficult couplings, such as those involving sterically hindered amines or acids, or when reaction time is a critical factor, HATU is an excellent, albeit more expensive, option that consistently delivers high yields with minimal side reactions.[3]
T3P® stands out for its high efficiency, low epimerization risk, and exceptionally simple workup due to its water-soluble byproducts, making it an ideal choice for high-purity applications and late-stage syntheses where ease of purification is paramount.[9][13]
Ultimately, the optimal choice will depend on a careful consideration of the specific substrates, project budget, and desired scale of the reaction. This guide provides the foundational data and procedural knowledge to make an informed decision, enabling researchers to streamline the synthesis of vital benzamide intermediates in their drug discovery and development endeavors.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Chemistry – A European Journal, 26(43), 9495-9511. Available at: [Link]
Scribd. (n.d.). Latest Advances in Amide Bond Formation. Available at: [Link]
ResearchGate. (2020). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation | Request PDF. Available at: [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Recent developments in catalytic amide bond formation. Nature, 480(7378), 471-479. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed. Available at: [Link]
Jiang, Y., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules, 27(2), 487. Available at: [Link]
ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. Available at: [Link]
ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Available at: [Link]
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at: [Link]
Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
Wuhanpeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]
Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Available at: [Link]
Organic Chemistry Portal. (2016). Metal-Free Amidation of Acids with Formamides and T3P®. Available at: [Link]
ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. Available at: [Link]
Kumar, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127622. Available at: [Link]
Curia. (2024). Understanding T3P® from start to finish. Available at: [Link]
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2249-2262. Available at: [Link]
Tizzard, G. J., et al. (2020). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][14]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 25(18), 4242. Available at: [Link]
Magano, J., & Dunetz, J. R. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(11), 1446-1471. Available at: [Link]
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]
Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
Wuhanpeptide. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7754-7773. Available at: [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Available at: [Link]
El-Faham, A., & Albericio, F. (2014). Immobilized coupling reagents: synthesis of amides/peptides. Chemical Reviews, 114(21), 10609-10646. Available at: [Link]
Executive Summary & Chemical Profile As researchers, we often handle intermediates like 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (often associated with androgen receptor antagonist synthesis, structurally related to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
As researchers, we often handle intermediates like 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide (often associated with androgen receptor antagonist synthesis, structurally related to Enzalutamide). While standard organic waste protocols often seem sufficient, the specific functional groups here—an aromatic nitrile and an aryl fluoride —dictate a more rigorous disposal pathway than simple "organic waste" binning.
The Core Directive: This compound must be treated as Halogenated Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or standard trash. The presence of the fluorine atom necessitates high-temperature incineration with flue gas scrubbing to manage hydrogen fluoride (HF) byproducts.
Chemical Hazard Profile for Disposal
Property
Specification
Disposal Implication
Molecular Formula
C₁₅H₁₁FN₂O
Contains Nitrogen (NOx precursor) and Fluorine.[1][2][3]
Dust control is critical during transfer to waste containers.
Solubility
Low in water; Soluble in DMSO/Methanol
If dissolved, the solvent dictates the Ignitability (D001) classification.
RCRA Status
Non-Listed (Process Dependent)
Treat as Hazardous Waste based on toxicity characteristics.
Risk Assessment: The "Why" Behind the Protocol
To ensure compliance and safety, we must understand the causality behind the disposal rules.
1. The Fluorine Factor (Incineration Integrity)
Standard organic incineration operates at temperatures sufficient to break C-H and C-C bonds. However, the C-F bond is exceptionally strong (approx. 485 kJ/mol). Incomplete combustion can lead to the formation of fluorinated toxic byproducts.[4][5] Furthermore, complete combustion releases Hydrogen Fluoride (HF) , a corrosive gas that damages incinerator linings and poses environmental risks.
Operational Requirement: You must label this waste specifically as "Halogenated" so the waste management facility routes it to an incinerator equipped with alkaline scrubbers [1].
2. The Nitrile Moiety (Toxicity & Reactivity)
While aromatic nitriles are generally more stable than aliphatic ones, they are still considered toxic. In the presence of strong acids or metabolic enzymes, there is a theoretical risk of hydrolysis.
Operational Requirement: Segregate strictly from strong oxidizers and acids to prevent inadvertent chemical reactions in the waste stream [2].
Operational Disposal Protocol
Phase A: Segregation & Packaging
Goal: Prevent cross-contamination and ensure the waste stream is accepted by the hauler.
Solid Waste (Pure Compound):
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Affix a hazardous waste label. Explicitly write: "Solid Hazardous Waste: 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide. Contains Fluorine and Nitriles. Toxic."
Handling: Do not sweep dust. If spillage occurs, use a damp paper towel to wipe (reducing dust) and place the towel into the solid waste container.
Liquid Waste (Mother Liquors/Solutions):
Solvent Check: If the compound is dissolved in DMSO, Methanol, or DCM, the waste stream is defined by the solvent.
Halogen Rule: If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the fluorine on the solute technically makes the entire mixture a Halogenated Waste Stream in many jurisdictions.
Action: Pour into the "Halogenated Organic Solvents" carboy (typically red-tagged in many labs). Do not mix with "Non-Halogenated" (blue-tagged) waste, as this upgrades the cost of disposal for the entire non-halogenated container.
Phase B: The Decision Workflow
Use the following logic gate to determine the exact disposal path in your laboratory.
Figure 1: Decision matrix for segregating fluorinated benzamide waste. Note that non-halogenated solvents become halogenated waste streams once this compound is added.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.
PPE Upgrade: Ensure Nitrile gloves (double gloving recommended), lab coat, and safety glasses are worn. If the powder is fine and dust is visible, use a N95 or P100 respirator.
Containment: Do not dry sweep. Cover the spill with a specialized absorbent pad or vermiculite.
Decontamination: Wet the absorbent material slightly with a compatible solvent (ethanol or water) to bind the dust. Scoop the slurry into a hazardous waste bag.
Surface Cleaning: Wipe the surface with a mild detergent and water. Collect all wipes into the solid hazardous waste bin [3].
Regulatory Compliance (RCRA Context)
While 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is not explicitly listed on the EPA's P-list or U-list (40 CFR § 261.33), the generator is responsible for making a hazardous waste determination [4].
Determination: Due to oral toxicity (Category 4) and skin/eye irritation potential associated with benzamides and nitriles, it must be managed as Hazardous Waste .
Coding: If the waste is a pure substance, it may not carry a specific D-code unless it exhibits ignitability (D001) or reactivity (D003). However, best practice in pharmaceutical development is to code it as Toxic and Halogenated to ensure the destruction facility utilizes the correct combustion chamber.
References
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[5] EPA Technical Guidelines. Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Toxicity and Handling. PubChem. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). 1910.120.[2] Available at: [Link]
Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Available at: [Link]
Personal protective equipment for handling 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Topic: Personal protective equipment for handling 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, and Drug Development Professionals
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is a structural analog to key intermediates used in the synthesis of second-generation anti-androgens (e.g., Enzalutamide, Apalutamide). Due to the pharmacophore similarity (cyano-benzamide core), this compound must be treated as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicological data proves otherwise.
Critical Hazards:
Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child (based on anti-androgenic mechanism).
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.
Specific Target Organ Toxicity (STOT): Potential liver or endocrine system impact upon repeated exposure.
Hierarchy of Controls & PPE Selection
Do not rely on PPE alone.[1] This guide assumes the use of a Certified Chemical Fume Hood or Powder Containment Enclosure (VBE) .
PPE Selection Matrix
Protection Zone
Equipment Specification
Rationale (Causality)
Respiratory
Primary: Engineering Control (Fume Hood). Secondary: N95 or P100 (HEPA) Respirator.
The micron-sized dust generated during weighing poses the highest risk. P100 filters capture 99.97% of airborne particulates.
Benzamides can permeate standard latex. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Ocular
Chemical Splash Goggles (ANSI Z87.1 / EN 166).
Safety glasses are insufficient for powders that can become airborne aerosols; goggles provide a sealed environment.
Cotton coats retain potent dust, creating a secondary exposure source outside the lab. Disposable suits prevent cross-contamination.
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Self-Validating" approach: every step includes a check to ensure the previous step was successful.
Phase A: Preparation (The "Clean" Zone)
Static Mitigation: Place an ionizing fan or anti-static gun near the balance.
Why: Fluorinated benzamides are often electrostatic. Static charge causes powder scattering, defeating fume hood containment.
Waste Setup: Place a dedicated solid waste bag inside the hood before starting.
Donning (Gowning): Follow the sequence: Shoe covers
Gown Mask Goggles Inner Gloves Outer Gloves.
Validation: Tape the cuff of the inner glove to the lab coat sleeve to create a sealed system.
Phase B: Active Handling (Weighing & Transfer)
The "6-Inch Rule": Perform all manipulations at least 6 inches (15 cm) inside the hood sash.
Weighing Technique:
Use a disposable anti-static weighing boat.
Do not use a spatula to return excess powder to the stock bottle. This contaminates the source. Treat excess as waste.
Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
Mechanism:[2][3][4] Rapid addition displaces air in the powder void volume, ejecting aerosolized drug particles.
Phase C: Decontamination & Disposal
Solvent Wash: Wipe all tools (spatulas, balance pan) with a solvent-dampened wipe (Ethanol or Acetone) before removing them from the hood.
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the solid waste bag.
Primary Waste: Seal the solid waste bag. Double-bag it before removal from the hood.
Incineration: All waste containing this compound must be marked for High Temperature Incineration . Do not landfill.
Visualization: Layered Defense Strategy
The following diagram illustrates the "Swiss Cheese Model" of safety applied to this specific compound. It visualizes how engineering controls, PPE, and procedure overlap to prevent exposure.
Figure 1: Layered Defense Strategy. Note that PPE acts as a secondary barrier to Engineering Controls.
Emergency Response: Spills & Exposure
Scenario
Immediate Action Protocol
Powder Spill (Inside Hood)
1. Cover with solvent-dampened paper towels (prevent dust). 2. Wipe inward from the perimeter. 3. Dispose as hazardous waste.
Powder Spill (Outside Hood)
1. Evacuate the immediate area for 15 mins (allow aerosols to settle). 2. Don N95/P100 and double gloves. 3. Use wet-wiping method.[3][5][6] Do not sweep.
Skin Contact
1. Remove contaminated clothing immediately.[3][4][5][6][7] 2. Wash with soap and water for 15 minutes . Note: Do not use solvent (ethanol) on skin; it enhances absorption.
Eye Exposure
Flush with eyewash station for 15 minutes.[5] Hold eyelids open. Seek medical attention immediately (bring SDS).[2][5]
References
National Institutes of Health (NIH) / PubChem. Enzalutamide (Related Compound) Safety Data. PubChem Compound Summary for CID 15951529. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.[4]0. Available at: [Link]
SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry. Available at: [Link]